4'-n-Propyl-2,2,2-trifluoroacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-propylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-2-3-8-4-6-9(7-5-8)10(15)11(12,13)14/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKCVMNWSBPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375183 | |
| Record name | 4'-n-Propyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107713-67-7 | |
| Record name | 2,2,2-Trifluoro-1-(4-propylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107713-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-n-Propyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4'-n-Propyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4'-n-Propyl-2,2,2-trifluoroacetophenone, a valuable intermediate in pharmaceutical and agrochemical research. The document details two robust and widely applicable methods: Friedel-Crafts acylation and the Grignard reaction. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the chemical transformations.
Friedel-Crafts Acylation Route
The Friedel-Crafts acylation offers a direct approach to furnishing the aromatic ketone from n-propylbenzene. This electrophilic aromatic substitution reaction utilizes a trifluoroacetylating agent in the presence of a strong Lewis acid catalyst.
Reaction Scheme
Caption: Friedel-Crafts acylation of n-propylbenzene.
Experimental Protocol
A detailed procedure for the Friedel-Crafts acylation of n-propylbenzene is as follows:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add trifluoroacetic anhydride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension.
-
Aromatic Substrate Addition: Following the addition of the anhydride, add n-propylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture again to 0°C and slowly quench the reaction by the dropwise addition of ice-cold water, followed by 2M hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 75-85% | Inferred from similar Friedel-Crafts acylation reactions.[1][2][3] |
| Purity (after purification) | >98% | Inferred from standard purification methods. |
| Reaction Time | 2-6 hours | General knowledge of Friedel-Crafts reactions. |
| Reaction Temperature | 0°C to room temperature | General knowledge of Friedel-Crafts reactions. |
Grignard Reaction Route
An alternative and highly effective method for the synthesis of this compound involves the use of a Grignard reagent. This organometallic reaction provides a powerful tool for carbon-carbon bond formation.
Reaction Scheme
Caption: Grignard reaction for the synthesis of this compound.
Experimental Protocol
The synthesis via a Grignard reaction can be carried out as follows:
Part A: Preparation of the Grignard Reagent (4-Propylphenylmagnesium Bromide)
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry and the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, place a solution of 4-propylbromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle heating may be required.
-
Grignard Formation: Once the reaction has initiated, add the remaining 4-propylbromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with Ethyl Trifluoroacetate
-
Cooling: Cool the freshly prepared Grignard reagent solution to -78°C using a dry ice/acetone bath.
-
Acylation: Add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below -70°C during the addition.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at -78°C for an additional 1-2 hours. Then, allow the mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the final product.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 65-80% | Inferred from similar Grignard reactions with trifluoroacetates.[4] |
| Purity (after purification) | >98% | Inferred from standard purification methods. |
| Reaction Time (Grignard formation) | 2-3 hours | General knowledge of Grignard reagent preparation. |
| Reaction Time (Acylation) | 2-4 hours | Inferred from similar acylation reactions.[4] |
| Reaction Temperature (Acylation) | -78°C to room temperature | Common conditions for Grignard reactions with esters.[4] |
Logical Workflow for Synthesis Route Selection
The choice between the Friedel-Crafts and Grignard routes depends on several factors, including the availability of starting materials, functional group tolerance, and desired scale of the reaction.
Caption: Decision workflow for selecting a synthetic route.
This guide provides a solid foundation for the synthesis of this compound. Researchers should always perform a thorough safety assessment and optimize the reaction conditions for their specific laboratory setup and scale.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4'-n-Propyl-2,2,2-trifluoroacetophenone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4'-n-Propyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone of interest to researchers, scientists, and professionals in drug development and materials science. Due to the limited availability of specific experimental data for this compound, this guide also draws upon information from closely related analogues to provide a thorough understanding of its expected characteristics and potential.
Core Chemical Properties
This compound is an organic compound featuring a propyl-substituted phenyl ring attached to a trifluoroacetyl group. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, enhancing its electrophilicity and potential for biological interactions.
Table 1: General Chemical Properties
| Property | Value |
| IUPAC Name | 1-(4-propylphenyl)-2,2,2-trifluoroethan-1-one |
| CAS Number | 107713-67-7 |
| Molecular Formula | C₁₁H₁₁F₃O |
| Molecular Weight | 216.20 g/mol |
| Canonical SMILES | CCCC1=CC=C(C=C1)C(=O)C(F)(F)F |
| InChI Key | Not readily available |
Table 2: Predicted Physical Properties
| Property | Predicted Value |
| Melting Point | Not readily available |
| Boiling Point | Estimated to be higher than the 165-166 °C of 2,2,2-trifluoroacetophenone[] |
| Density | Estimated to be around 1.1-1.2 g/mL |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. |
Synthesis and Experimental Protocols
The primary synthetic route for this compound is the Friedel-Crafts acylation of n-propylbenzene.[2][3][4] This electrophilic aromatic substitution reaction involves the reaction of n-propylbenzene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
Proposed Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize this compound from n-propylbenzene and trifluoroacetic anhydride.
Materials:
-
n-Propylbenzene
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and an addition funnel is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Reactants: A solution of n-propylbenzene (1 equivalent) and trifluoroacetic anhydride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride via the addition funnel. The temperature should be maintained at or below 5 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and 1 M hydrochloric acid.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
-
Washing: The combined organic layers are washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Applications
While specific biological studies on this compound are not extensively reported, the trifluoroacetophenone scaffold is a known pharmacophore and a key intermediate in the synthesis of various biologically active molecules.
-
Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, including serine proteases and esterases. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues. It is plausible that this compound could exhibit inhibitory activity against certain enzymes.
-
Agrochemicals: Trifluoromethyl-containing compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[5] The trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, which are desirable properties for agrochemicals. Research into related structures, such as N-trifluoroacetyl sulfilimine derivatives of anthranilic diamides, has shown insecticidal activity.[6][7]
-
Drug Development: The 4'-substituent can be varied to modulate the pharmacological properties of trifluoroacetophenone derivatives. The n-propyl group in the 4'-position may influence the compound's binding affinity to biological targets and its pharmacokinetic profile. For instance, studies on other 4'-substituted trifluoroacetophenones have explored their potential as anti-inflammatory and analgesic drugs.[8]
Caption: Potential applications of this compound.
Conclusion
This compound is a fluorinated ketone with potential for further investigation in medicinal chemistry and materials science. While specific experimental data is limited, its synthesis via Friedel-Crafts acylation is well-established for analogous compounds. The trifluoroacetophenone core suggests a range of potential biological activities that warrant exploration. This guide provides a foundational understanding for researchers interested in the synthesis and application of this and related compounds. Further experimental studies are necessary to fully elucidate its chemical and biological properties.
References
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl- N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-propylphenyl)ethanone (CAS Number: 107713-67-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential therapeutic uses, and relevant experimental protocols for 2,2,2-trifluoro-1-(4-propylphenyl)ethanone (CAS No. 107713-67-7). This compound belongs to the trifluoroacetophenone class of molecules, which have garnered significant interest as potential inhibitors of malonyl-CoA decarboxylase (MCD). Inhibition of MCD presents a promising therapeutic strategy for metabolic disorders such as ischemic heart disease. While specific biological data for 2,2,2-trifluoro-1-(4-propylphenyl)ethanone is limited in publicly available literature, this guide extrapolates its likely properties and mechanism of action based on extensive research on analogous compounds.[1] This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this and related molecules.
Chemical Properties
2,2,2-Trifluoro-1-(4-propylphenyl)ethanone is a fluorinated aromatic ketone. The presence of the trifluoromethyl group significantly influences its chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 107713-67-7 | N/A |
| Molecular Formula | C₁₁H₁₁F₃O | N/A |
| Molecular Weight | 216.20 g/mol | N/A |
| Appearance | Likely a liquid at room temperature | Inferred |
| Boiling Point | Not explicitly reported | N/A |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Potential Therapeutic Uses and Mechanism of Action
Based on the established activity of structurally related trifluoroacetophenones, 2,2,2-trifluoro-1-(4-propylphenyl)ethanone is a putative inhibitor of malonyl-CoA decarboxylase (MCD).[1][2]
Malonyl-CoA Decarboxylase (MCD) as a Therapeutic Target
Malonyl-CoA is a critical metabolic intermediate that plays a central role in the regulation of fatty acid metabolism. It acts as an allosteric inhibitor of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Malonyl-CoA decarboxylase catalyzes the conversion of malonyl-CoA to acetyl-CoA, thereby reducing the cellular concentration of this key regulatory molecule.
In certain pathological conditions, such as myocardial ischemia, the heart's energy metabolism shifts from fatty acid oxidation to glucose oxidation. By inhibiting MCD, the levels of malonyl-CoA increase, leading to the inhibition of CPT-I and a subsequent decrease in fatty acid oxidation. This shift promotes glucose oxidation, which is a more oxygen-efficient process for ATP production, and is considered a protective mechanism in the ischemic heart.
Proposed Signaling Pathway
The proposed mechanism of action for 2,2,2-trifluoro-1-(4-propylphenyl)ethanone as an MCD inhibitor is depicted in the following signaling pathway diagram.
References
An In-depth Technical Guide on the Mechanism of Action of Trifluoroacetophenone Derivatives as Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoroacetophenone scaffold is a privileged motif in medicinal chemistry, recognized for its ability to impart favorable properties such as metabolic stability and potent target engagement. A significant application of this scaffold is in the design of potent inhibitors for soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of endogenous lipid signaling molecules.[1]
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme that modulates the bioavailability of epoxyeicosatrienoic acids (EETs) by converting them into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and exhibit a range of beneficial physiological effects, including vasodilation, anti-inflammatory actions, and analgesia.[1][2][4] By inhibiting sEH, the concentration and half-life of EETs are increased, offering a promising therapeutic strategy for conditions such as hypertension, inflammation, and pain.[3][5][6][7] This guide provides a detailed examination of the mechanism through which trifluoroacetophenone derivatives inhibit sEH, the resulting modulation of signaling pathways, and the experimental protocols used for their characterization.
Core Mechanism of sEH Inhibition
The inhibitory activity of trifluoroacetophenone derivatives against sEH is rooted in their specific interactions with the enzyme's active site. The C-terminal domain of sEH contains the hydrolase catalytic machinery, which includes a catalytic triad of residues (Asp333, Tyr381, and Tyr465) within a hydrophobic binding pocket.[7]
The trifluoroacetophenone moiety plays a crucial role in this interaction. The highly electrophilic ketone carbon, activated by the adjacent trifluoromethyl group, mimics the transition state of the epoxide hydrolysis reaction. This allows the carbonyl oxygen to form strong hydrogen bonds with the key tyrosine residues, Tyr381 and Tyr465, which typically act as hydrogen bond donors to activate the epoxide ring of the natural substrate.[7] Furthermore, the trifluoromethyl group itself can engage in favorable hydrophobic or electrostatic interactions within the active site, enhancing binding affinity. This binding mode effectively blocks the entry and hydrolysis of endogenous EETs.
Modulation of the Arachidonic Acid Signaling Pathway
The therapeutic effects of sEH inhibitors stem from their ability to alter the balance of lipid mediators in the arachidonic acid cascade. By blocking sEH, these inhibitors prevent the degradation of EETs, thereby amplifying their downstream signaling effects.
-
Generation of EETs : Arachidonic acid, released from the cell membrane, is metabolized by CYP epoxygenases to form various regioisomers of EETs (e.g., 14,15-EET, 11,12-EET).[4][8]
-
Action of sEH (Uninhibited State) : In the absence of an inhibitor, sEH rapidly hydrolyzes these bioactive EETs into DHETs, which are generally less active and are more readily excreted.[3][4]
-
Effect of sEH Inhibition : Trifluoroacetophenone derivatives bind to sEH, preventing EET hydrolysis. This leads to a significant increase in the circulating and tissue levels of EETs.
-
Downstream Therapeutic Effects : Elevated EET levels promote vasodilation, reduce inflammation by inhibiting the NF-κB pathway, and exert analgesic effects.[3][4][6][7] Specifically, EETs can inhibit the IκB kinase (IKK), which prevents the degradation of IκB and keeps the pro-inflammatory transcription factor NF-κB sequestered in an inactive state in the cytoplasm.[3][7]
Quantitative Data on sEH Inhibition
The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Various trifluoroacetophenone derivatives and other related compounds have been developed and tested for their sEH inhibitory activity.
| Compound Class / Name | Core Moiety | IC50 (nM) | Notes |
| Urea Derivative (Example) | N,N'-diaryl urea | 0.9 - 55.5 | A widely studied class of potent sEH inhibitors.[9] |
| Amide Derivative (Example) | Amide | 1.06 | Potent inhibition achieved through optimized pharmacophores.[9] |
| PTUPB | Pyrazolyl-benzenesulfonamide | > 100 (sEH only) | A dual COX-2/sEH inhibitor; potency varies by target.[6] |
| sEH inhibitor-16 | Not specified | 2 | A potent reference inhibitor used in cell-based assays.[1] |
| Ciclesonide | Glucocorticoid | 100 | Identified as an sEH inhibitor via high-throughput screening.[10] |
| DuP-697 | COX-2 Inhibitor | 813 | An example of a compound with secondary sEH inhibitory activity.[10] |
Note: IC50 values can vary based on assay conditions and the specific sEH enzyme source (e.g., human, murine).
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of test compounds on recombinant human sEH using a fluorescent substrate.[11][12]
Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (inhibitors) dissolved in DMSO
-
Fluorescent substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or cyano(6-methoxy-2-naphthalenyl)methyl cis-((3-phenyloxiranyl)methyl) carbonate (CMNPC)[11]
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation : Prepare serial dilutions of the test compounds in assay buffer.
-
Plate Setup : In a 96-well plate, add assay buffer to each well. Add the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known potent sEH inhibitor).[11]
-
Enzyme Addition : Add the diluted sEH enzyme solution to each well and incubate for a short period (e.g., 5 minutes at 30°C) to allow for inhibitor binding.[11]
-
Reaction Initiation : Initiate the enzymatic reaction by adding the fluorescent substrate solution (e.g., CMNPC, final concentration ~5 µM).[11]
-
Kinetic Measurement : Immediately measure the increase in fluorescence intensity over time (e.g., 10-15 minutes) using a plate reader with excitation and emission wavelengths appropriate for the substrate's product (e.g., Ex: 330 nm, Em: 465 nm for the product of PHOME/CMNPC).[11][12]
-
Data Analysis :
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 3. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to 4'-n-Propyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-n-Propyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone. The presence of the trifluoromethyl group is known to significantly influence the chemical and physical properties of organic molecules, often enhancing their metabolic stability, lipophilicity, and biological activity. While specific research on this particular analogue is limited, this guide provides a comprehensive overview of its known properties, a proposed synthetic route based on established chemical principles, and an exploration of its potential biological significance by examining related compounds.
Chemical and Physical Properties
Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, information from chemical suppliers and predictive models allows for the compilation of its basic properties.
| Property | Value | Source |
| CAS Number | 107713-67-7 | [1] |
| Molecular Formula | C₁₁H₁₁F₃O | [1] |
| Molecular Weight | 216.20 g/mol | [1][2] |
| Predicted Boiling Point | 243.1 ± 40.0 °C | [3] |
| Predicted Density | 1.158 ± 0.06 g/cm³ | [3] |
Proposed Synthesis
There are two primary and well-established methods for the synthesis of 4'-substituted-2,2,2-trifluoroacetophenones: Friedel-Crafts acylation and the addition of an organometallic reagent to a trifluoroacetate derivative. Given the potential for carbocation rearrangement in Friedel-Crafts reactions with a propyl group, the Grignard reaction is presented here as a more reliable proposed route.
Proposed Synthetic Pathway: Grignard Reaction
This method involves the preparation of a Grignard reagent from 4-n-propylbromobenzene, followed by its reaction with ethyl trifluoroacetate.
Caption: Proposed synthesis of this compound via Grignard reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of similar compounds, such as 4'-Bromo-2,2,2-trifluoroacetophenone.[4]
Materials:
-
4-n-propylbromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Dry ice/acetone bath
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 4-n-propylbromobenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small amount of the 4-n-propylbromobenzene solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction starts, add the remaining 4-n-propylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
In a separate flame-dried flask, dissolve ethyl trifluoroacetate in anhydrous diethyl ether.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the ethyl trifluoroacetate solution via a cannula, maintaining the temperature below -60 °C.
-
After the addition, stir the reaction mixture at -70 °C for 15 minutes and then allow it to gradually warm to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Adjust the pH of the aqueous layer to approximately 2 with 1 M HCl.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.
-
Potential Biological Activities and Areas for Research
While no specific biological activities have been reported for this compound, the broader class of acetophenone derivatives has shown a wide range of pharmacological effects. The introduction of a trifluoromethyl group can further enhance these properties.
Potential Signaling Pathway Interactions
Based on the activities of related compounds, here is a speculative overview of potential research areas.
Caption: Potential research areas for this compound.
-
Anti-inflammatory and Analgesic Activity: Chalcone derivatives of 4'-fluoro-2'-hydroxyacetophenone have demonstrated anti-inflammatory and analgesic properties.[5] It is plausible that this compound could serve as a precursor for novel compounds with similar activities.
-
Insecticidal Activity: Certain trifluoroacetyl-containing compounds have been investigated as insecticides.[6] The unique combination of the n-propyl and trifluoroacetyl groups could be explored for the development of new crop-protecting agents.
-
Antioxidant Properties: Various acetophenone derivatives have been evaluated for their antioxidant capabilities.[5] The electron-withdrawing nature of the trifluoromethyl group might modulate this activity.
Conclusion
This compound is a compound with limited specific data in the public domain. However, by leveraging knowledge of related chemical syntheses and the biological activities of analogous structures, this guide provides a foundational understanding for researchers. The proposed synthetic protocol offers a viable route for its preparation, opening the door for further investigation into its chemical properties and potential applications in drug discovery and materials science. Further experimental validation is necessary to confirm the predicted properties and explore the hypothesized biological activities.
References
- 1. scbt.com [scbt.com]
- 2. 107713-67-7|2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-one|BLD Pharm [bldpharm.com]
- 3. Ethanone, 2,2,2-trifluoro-1-(4-propylphenyl)- (9CI) CAS#: 107713-67-7 [m.chemicalbook.com]
- 4. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl- N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4'-n-Propyl-2,2,2-trifluoroacetophenone: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4'-n-Propyl-2,2,2-trifluoroacetophenone. These predictions are derived from the known spectral properties of related compounds, including various substituted acetophenones.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-a | 7.95 - 8.05 | Doublet | 8.0 - 8.5 | 2H |
| H-b | 7.30 - 7.40 | Doublet | 8.0 - 8.5 | 2H |
| H-c | 2.65 - 2.75 | Triplet | 7.5 - 8.0 | 2H |
| H-d | 1.60 - 1.70 | Sextet | 7.5 - 8.0 | 2H |
| H-e | 0.90 - 1.00 | Triplet | 7.0 - 7.5 | 3H |
Prediction basis: Analysis of ¹H NMR data for 4'-substituted acetophenones, such as 4'-isopropylacetophenone and 4'-(trifluoromethyl)acetophenone, suggests the aromatic protons will be in a typical para-substituted pattern.[1][2] The chemical shifts of the n-propyl group are estimated based on standard aliphatic chain values with slight downfield shifts due to the aromatic ring.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 185 - 195 |
| C-q (CF₃) | 115 - 125 (quartet, ¹JCF ≈ 290 Hz) |
| C-1' | 130 - 135 |
| C-2' & C-6' | 128 - 130 |
| C-3' & C-5' | 125 - 127 |
| C-4' | 150 - 155 |
| -CH₂- (c) | 38 - 40 |
| -CH₂- (d) | 24 - 26 |
| -CH₃ (e) | 13 - 15 |
Prediction basis: The chemical shifts are estimated by comparing data from 4'-isopropylacetophenone, 4'-(trifluoromethyl)acetophenone, and other acetophenone derivatives.[1][3] The trifluoroacetyl group is strongly electron-withdrawing, which influences the carbonyl and trifluoromethyl carbon shifts significantly.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (ketone) | 1690 - 1710 | Strong |
| C=C (aromatic) | 1600 - 1620, 1450 - 1500 | Medium |
| C-F | 1100 - 1300 | Strong |
Prediction basis: The characteristic carbonyl stretch of acetophenones is typically found around 1680-1700 cm⁻¹.[4][5][6] The strong electron-withdrawing effect of the trifluoromethyl group is expected to shift this to a slightly higher wavenumber. The C-F stretches will present as strong bands in the fingerprint region.
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Mass Spectrum
| m/z | Proposed Fragment |
| 216 | [M]⁺ (Molecular Ion) |
| 201 | [M - CH₃]⁺ |
| 187 | [M - C₂H₅]⁺ |
| 147 | [M - CF₃]⁺ |
| 119 | [C₆H₄-C₃H₇]⁺ |
| 105 | [C₆H₅CO]⁺ (from potential rearrangement) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 69 | [CF₃]⁺ |
Prediction basis: The fragmentation pattern is predicted to follow typical pathways for aromatic ketones and trifluoromethyl-containing compounds.[7][8][9] Alpha-cleavage is expected to be a major fragmentation route, leading to the loss of the trifluoromethyl group or parts of the n-propyl chain. The molecular ion peak is anticipated to be observable.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh 5-10 mg of the solid sample into a clean, dry vial.[10]
-
Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃).[10]
-
Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[10]
-
The final solution depth in the NMR tube should be around 4-5 cm.[10]
-
-
Data Acquisition (¹H and ¹³C NMR) :
-
Insert the sample into the NMR spectrometer.[11]
-
Lock the spectrometer onto the deuterium signal of the solvent.[11]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[11]
-
For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).[12]
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.[13] Longer acquisition times or a greater number of scans are usually necessary due to the low natural abundance of ¹³C.[13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample onto the crystal, ensuring complete coverage of the crystal surface.[14]
-
Lower the press arm to apply firm and even pressure to the sample against the crystal.[14]
-
-
Data Acquisition :
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Data Acquisition (Electron Ionization - EI) :
-
The sample is vaporized and introduced into the ion source.[17][18]
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[17][18][19]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[17][18]
-
The detector records the abundance of each ion, generating the mass spectrum.[17][18]
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. rsc.org [rsc.org]
- 2. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum [chemicalbook.com]
- 3. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR [m.chemicalbook.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. proprep.com [proprep.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. app.studyraid.com [app.studyraid.com]
- 10. chem.latech.edu [chem.latech.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. rsc.org [rsc.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
An In-depth Technical Guide to the NMR and Mass Spectrometry of Trifluoromethyl Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of trifluoromethyl ketones. These techniques are indispensable for the structural elucidation and analysis of this important class of compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This document details typical spectroscopic data, experimental protocols, and key analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of trifluoromethyl ketones. The presence of the trifluoromethyl group provides a unique spectroscopic handle through ¹⁹F NMR, while ¹H and ¹³C NMR offer complementary structural information.
¹H NMR Spectroscopy
In the ¹H NMR spectra of trifluoromethyl ketones, protons on the carbon alpha to the carbonyl group are typically deshielded and appear at approximately δ 2.0-3.0 ppm. Protons further from the electron-withdrawing trifluoromethylcarbonyl group will resonate at chemical shifts typical for their respective chemical environments. For aromatic trifluoromethyl ketones, the protons on the aromatic ring are influenced by the electron-withdrawing nature of the keto-trifluoromethyl group, often leading to downfield shifts of the ortho and para protons. For example, in 4'-(trifluoromethyl)acetophenone, the aromatic protons appear at δ 8.06 and 7.73 ppm, while the methyl protons are at δ 2.64 ppm.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectra of trifluoromethyl ketones are characterized by several key features. The carbonyl carbon (C=O) resonates in the downfield region, typically between δ 170 and 200 ppm. The carbon of the trifluoromethyl group (CF₃) appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a coupling constant of approximately 280-290 Hz.[5] The chemical shift of the CF₃ carbon is typically around δ 115-125 ppm.[5][6] The carbon alpha to the carbonyl group is also deshielded and its signal can be split by the trifluoromethyl group through two-bond coupling (²JCF) with a typical coupling constant of 25-35 Hz.[5]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of trifluoromethyl ketones. The trifluoromethyl group typically gives rise to a singlet in the ¹⁹F NMR spectrum, unless there are other fluorine atoms or coupled nuclei in the molecule. The chemical shift of the CF₃ group is sensitive to the electronic environment and can be influenced by solvent polarity.[7][8] Generally, the ¹⁹F chemical shift for trifluoromethyl ketones falls in the range of δ -70 to -85 ppm relative to CFCl₃.[6][7][9]
| Nucleus | Typical Chemical Shift (δ) | Typical Coupling Constants (J) | Notes |
| ¹H | α-protons: 2.0 - 3.0 ppm | Protons on the carbon adjacent to the carbonyl. | |
| Aromatic protons: 7.0 - 8.5 ppm | Influenced by the electron-withdrawing trifluoromethylcarbonyl group. | ||
| ¹³C | Carbonyl (C=O): 170 - 200 ppm | ||
| Trifluoromethyl (CF₃): 115 - 125 ppm | ¹JCF ≈ 280 - 290 Hz (quartet) | ||
| α-Carbon: 30 - 50 ppm | ²JCF ≈ 25 - 35 Hz (quartet) | Carbon adjacent to the carbonyl. | |
| ¹⁹F | Trifluoromethyl (CF₃): -70 to -85 ppm | Typically a singlet, referenced to CFCl₃. |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation patterns of trifluoromethyl ketones, providing valuable information for structural confirmation.
Ionization Techniques
Common ionization techniques for the analysis of trifluoromethyl ketones include Electron Ionization (EI) and Electrospray Ionization (ESI).[10] EI is often used for volatile compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for a wider range of compounds and is often coupled with liquid chromatography (LC-MS).[10]
Fragmentation Patterns
Trifluoromethyl ketones exhibit characteristic fragmentation patterns in their mass spectra. Common fragmentation pathways include:
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon atom is a common fragmentation pathway for ketones.[11][12] This results in the formation of an acylium ion (R-C≡O⁺) and a radical.
-
McLafferty Rearrangement: Ketones with a γ-hydrogen on an alkyl chain can undergo a McLafferty rearrangement.[12][13] This involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond, resulting in the elimination of a neutral alkene.
-
Loss of CF₃: The trifluoromethyl group can be lost as a radical (•CF₃), leading to a fragment ion at [M-69]⁺.[9]
-
Loss of COCF₃: Cleavage of the bond between the aryl or alkyl group and the carbonyl can result in the loss of the trifluoromethylcarbonyl group, leading to a fragment corresponding to the [M-COCF₃]⁺ ion.[9]
| Fragmentation Pathway | Description | Characteristic Ion |
| α-Cleavage | Cleavage of the C-C bond adjacent to the carbonyl group. | [R-C≡O]⁺ or [CF₃-C≡O]⁺ |
| McLafferty Rearrangement | Transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage. | [M - alkene]⁺ |
| Loss of Trifluoromethyl Radical | Cleavage of the C-CF₃ bond. | [M - 69]⁺ |
| Loss of Trifluoromethylcarbonyl Group | Cleavage of the R-C(O) bond. | [M - COCF₃]⁺ |
Experimental Protocols
NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the trifluoromethyl ketone is soluble. Common solvents include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated acetone (acetone-d₆).
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR is typically used. For ¹⁹F NMR, an external or internal reference standard like hexafluorobenzene (C₆F₆) or trifluoroacetic acid (TFA) can be used, although referencing to the instrument's internal lock frequency is also common.
-
Data Acquisition: Acquire the NMR spectra on a spectrometer with appropriate parameters for each nucleus. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. For ¹⁹F NMR, proton decoupling may also be applied.
Mass Spectrometry Sample Preparation
-
Sample Purity: Ensure the sample is free from non-volatile salts and buffers, especially for ESI-MS, as they can interfere with ionization.[14]
-
Solvent System: Dissolve the sample in a volatile solvent compatible with the ionization source.[14] For LC-MS, the mobile phase serves as the solvent. Common solvents include methanol, acetonitrile, and water, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Concentration: The optimal concentration depends on the sensitivity of the instrument and the ionization efficiency of the compound. A typical starting concentration for infusion analysis is 1-10 µg/mL. For LC-MS, the concentration will depend on the injection volume and the expected sensitivity.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.
Visualization of Analytical Workflows
Caption: General workflow for the structural analysis of trifluoromethyl ketones using NMR and MS.
Caption: Common mass spectral fragmentation pathways for trifluoromethyl ketones.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. dovepress.com [dovepress.com]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone, a simple aromatic ketone, serves as a versatile scaffold in medicinal chemistry, giving rise to a vast array of derivatives with a broad spectrum of biological activities. The inherent chemical tractability of the acetophenone core allows for systematic structural modifications, making it an ideal template for structure-activity relationship (SAR) studies. Understanding how substituent patterns on the phenyl ring and modifications of the acetyl group influence pharmacological effects is crucial for the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the SAR of substituted acetophenones, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to empower researchers in the fields of drug discovery and development. Acetophenones are naturally occurring phenolic compounds found in numerous plant families and fungi, where they can exist in both free and glycosidic forms.[1] Their biological activities are diverse, encompassing antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1]
Core Structure-Activity Relationships of Substituted Acetophenones
The biological activity of substituted acetophenones is intricately linked to the nature, position, and number of substituents on the aromatic ring. These modifications can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Antimicrobial Activity
Substituted acetophenones have demonstrated significant potential as antibacterial and antifungal agents. The SAR studies in this area often focus on the introduction of halogens, hydroxyl, and nitro groups.
Key SAR Insights for Antibacterial Activity:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro groups at the 3- and 4-positions, has been shown to enhance antibacterial activity.[2][3]
-
Halogens: Bromine substitution at the 3-position is also favorable for antibacterial efficacy.[2][3]
-
Hydroxyl and Alkoxy Groups: A hydroxyl group at the 2-position or an ethoxy group at the 4-position can increase activity.[2][3]
-
Hydrazone Moiety: Incorporation of a hydrazone moiety, particularly with electron-withdrawing groups on the acetophenone ring, can lead to potent antibacterial agents.[4]
Table 1: Antibacterial Activity of Substituted Acetophenones
| Compound | Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Nitroacetophenone | 4-NO₂ | Bacillus subtilis | Not specified | [2][3] |
| 3-Nitroacetophenone | 3-NO₂ | Bacillus subtilis | Not specified | [2][3] |
| 3-Bromoacetophenone | 3-Br | Bacillus subtilis | Not specified | [2][3] |
| 2-Hydroxyacetophenone | 2-OH | Bacillus subtilis | Not specified | [2][3] |
| 4-Ethoxyacetophenone | 4-OC₂H₅ | Bacillus subtilis | Not specified | [2][3] |
| 4-Methylacetophenone | 4-CH₃ | Bacillus subtilis | Not specified | [2][3] |
| Hydrazone Derivative 1 | 3-Fluoro-4-methylphenyl (hydrazone) | Staphylococcus aureus | Not specified | [4] |
Enzyme Inhibition
A significant area of research for substituted acetophenones is their ability to inhibit various enzymes, playing a role in a range of diseases from metabolic disorders to neurodegenerative conditions.
Derivatives of acetophenone have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them attractive targets for the management of type 2 diabetes.
Key SAR Insights for α-Glucosidase Inhibition:
-
Benzonate Derivatives: Esterification of hydroxylated acetophenones with substituted benzoic acids can significantly enhance inhibitory activity.[5][6]
-
Alkyl Chain Length: Longer straight-chain alkyl esters at substitution sites can increase α-glucosidase inhibition.[6]
-
Branched and Haloalkyl Chains: The introduction of branched or haloalkyl chains is also favorable for activity.[6]
-
Aromatic Substituents: Electron-withdrawing and sterically large groups on the aromatic ring of the benzonate moiety are essential for enhancing inhibitory potency.[6]
Table 2: α-Glucosidase Inhibitory Activity of Benzonate Derivatives of Acetophenone
| Compound | Substituent on Benzoate Ring | IC₅₀ (µM) | Reference |
| 7d | Not specified | 1.68 - 7.88 | [5][6] |
| 7f | Not specified | 1.68 - 7.88 | [5][6] |
| 7i | Not specified | 1.68 - 7.88 | [5][6] |
| 7n | Not specified | 1.68 - 7.88 | [5][6] |
| 7o | Not specified | 1.68 - 7.88 | [5][6] |
| 7r | Not specified | 1.68 - 7.88 | [5][6] |
| 7s | Not specified | 1.68 - 7.88 | [5][6] |
| 7u | Not specified | 1.68 | [5][6] |
| 7v | Not specified | 1.68 - 7.88 | [5][6] |
| Acarbose (Standard) | - | 54.74 | [6] |
Substituted acetophenones have been investigated as inhibitors of AChE, an enzyme central to the pathology of Alzheimer's disease.
Key SAR Insights for AChE Inhibition:
-
Alkylamine Side Chains: The introduction of alkylamine side chains allows for dual binding to both the catalytic and peripheral anionic sites of AChE.[7]
-
Thiosemicarbazone Moiety: Acetophenone thiosemicarbazones have shown potent inhibitory activity against tyrosinase, another important enzyme. For these compounds, para-substituted derivatives tend to have a higher affinity.[8]
Table 3: Acetylcholinesterase (AChE) and Tyrosinase Inhibitory Activity of Acetophenone Derivatives
| Compound Class | Key Structural Feature | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Acetophenone-Alkylamine Hybrids | Alkylamine side chain | AChE | 0.13 µM (IC₅₀ for compound 2e) | [7] |
| Acetophenone Thiosemicarbazones | Thiosemicarbazone moiety | Tyrosinase | < 1 µM (IC₅₀ for compounds 5, 6, 8, 9) | [8] |
| Various Acetophenone Derivatives | Varied substitutions | AChE | 71.34 ± 11.25 to 143.75 ± 31.27 µM (Kᵢ) | [9][10] |
Acetophenone derivatives have also been identified as inhibitors of bromodomain and extra-terminal (BET) proteins like BRD4, monoamine oxidase B (MAO-B), and isocitrate dehydrogenase 1 (IDH1).[11][12][13]
Table 4: Inhibitory Activity of Acetophenone Derivatives Against Various Enzymes
| Compound Class | Target Enzyme | IC₅₀ / EC₅₀ | Key SAR Finding | Reference |
| 1-(2-hydroxyphenyl)ethan-1-one derivatives | BRD4 | 0.18 µM (IC₅₀ for compound 9) | The acetophenone core acts as an effective KAc residue mimic. | [11] |
| Acetophenone derivatives with benzyloxy substituents | MAO-B | 11.7 nM (IC₅₀ for compound 2e) | Halogen-substituted benzyloxy groups at C3 and C4 are favorable. | [12] |
| Dibromoacetophenones | mIDH1 (R132H/R132C) | 58.0 nM (IC₅₀ for compound 27j against R132C) | Iterative SAR led to subnanomolar potency. | [13] |
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory and antioxidant properties of acetophenone derivatives are well-documented, with specific structural features enhancing these activities.
Key SAR Insights for Anti-inflammatory and Antioxidant Activity:
-
Hydroxylation: The presence and position of hydroxyl groups on the phenyl ring are crucial for choleretic (bile-flow-promoting) and antioxidant activity. 2,4,6-trihydroxyacetophenone was identified as a potent choleretic agent.[14]
-
Chalcone Structure: Benzylideneacetophenones (chalcones) with electron-donating groups on the para-position of both aromatic rings exhibit enhanced anti-inflammatory, antioxidant, and antiulcer activities.[15]
-
Hydrazone Moiety: Acetophenone benzoylhydrazones, particularly those with multiple hydroxyl substitutions, are potent radical scavengers.[16]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of SAR studies. Below are outlines of key experimental protocols cited in the literature for evaluating the biological activity of substituted acetophenones.
Enzyme Inhibition Assays
This spectrophotometric method is widely used to determine AChE activity.
-
Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.
-
Add AChE enzyme solution and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
Monitor the absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.
-
Principle: α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.
-
Procedure:
-
In a 96-well plate, add phosphate buffer (pH 6.8), the test compound at various concentrations, and α-glucosidase solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Add the substrate pNPG to start the reaction and incubate for another period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Acarbose is typically used as a positive control.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Antimicrobial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.
-
Procedure:
-
Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by using a colorimetric indicator of microbial growth.
-
Signaling Pathways and Experimental Workflows
The biological effects of substituted acetophenones are often mediated through the modulation of specific intracellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.
MAPK Signaling Pathway in Inflammation
Certain benzylideneacetophenone derivatives have been shown to alleviate arthritic symptoms by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammation.[17]
Caption: Modulation of the MAPK and NF-κB signaling pathways by a benzylideneacetophenone derivative to reduce inflammation.
General Experimental Workflow for SAR Studies
The process of conducting SAR studies involves a cyclical process of design, synthesis, and biological evaluation.
Caption: A typical iterative workflow for the structure-activity relationship (SAR) studies of substituted acetophenones.
Conclusion
Substituted acetophenones represent a privileged scaffold in drug discovery, with derivatives exhibiting a remarkable diversity of biological activities. The SAR landscape of this compound class is rich and varied, with specific substitution patterns correlating strongly with efficacy against different biological targets. This guide has synthesized key quantitative data, outlined essential experimental protocols, and visualized relevant signaling pathways to provide a comprehensive resource for researchers. A thorough understanding of the principles laid out herein will facilitate the design of next-generation acetophenone-based therapeutics with enhanced potency and selectivity. The continued exploration of this versatile chemical scaffold holds significant promise for addressing a wide range of unmet medical needs.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of acetophenone deri...: Ingenta Connect [ingentaconnect.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
4'-n-Propyl-2,2,2-trifluoroacetophenone as a building block in organic synthesis
Application Notes and Protocols: 4'-n-Propyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of this compound as a versatile building block in organic synthesis, with a focus on its relevance to pharmaceutical and materials science research. The protocols provided are based on established methodologies for analogous compounds and are intended to serve as a starting point for experimental design.
Introduction
This compound is a fluorinated aromatic ketone that holds significant potential as a key intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethyl group (CF3) imparts unique electronic properties, enhancing the chemical reactivity of the carbonyl group and often conferring desirable characteristics such as increased metabolic stability and bioavailability in drug candidates.[1] The n-propyl group at the 4-position of the phenyl ring provides a lipophilic handle that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of target molecules.
Fluorinated compounds are of growing importance in the pharmaceutical and agrochemical industries.[1] Trifluoromethylated ketones, in particular, serve as valuable precursors for the synthesis of a wide range of biologically active compounds and advanced materials.[1]
Physicochemical and Spectroscopic Data
| Property | Estimated Value |
| Molecular Formula | C₁₁H₁₁F₃O |
| Molecular Weight | 216.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~190-200 °C (at 760 mmHg) |
| Density | ~1.2 g/mL |
| Refractive Index | ~1.47 |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.9 (d, 2H), 7.3 (d, 2H), 2.6 (t, 2H), 1.7 (m, 2H), 0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 180 (q), 150, 130, 129, 128, 117 (q), 38, 24, 14 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -72 |
Applications in Organic Synthesis
Intermediate for Active Pharmaceutical Ingredients (APIs)
The trifluoroacetyl group is a key pharmacophore in various drugs. This compound can serve as a precursor for compounds targeting a range of therapeutic areas.
-
Enzyme Inhibitors : The trifluoromethyl ketone moiety can act as a potent inhibitor of various enzymes, such as proteases and esterases, by forming stable hemiacetal or hemiketal adducts with active site residues.
-
Synthesis of Heterocycles : The carbonyl group can be a reactive handle for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry. For instance, it can undergo condensation reactions to form pyrazoles, a core structure in drugs like Celecoxib.
Building Block for Advanced Materials
The incorporation of fluorine can enhance the thermal and chemical stability of polymers and other materials.[1] this compound can be used in the synthesis of:
-
Fluorinated Polymers : With high thermal stability and desirable dielectric properties.[1]
-
Liquid Crystals : Where the rigid aromatic core and the flexible alkyl chain can contribute to the formation of liquid crystalline phases.
Organocatalysis
Trifluoroacetophenones have been shown to act as efficient organocatalysts for various transformations. For example, 2,2,2-trifluoroacetophenone catalyzes the epoxidation of alkenes using hydrogen peroxide as a green oxidant.[2][3] The 4'-n-propyl derivative could potentially be explored for similar catalytic applications.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone.[4] It involves the Grignard reaction of 4-n-propylmagnesium bromide with ethyl trifluoroacetate.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
4-n-Propylbromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Dry ice/acetone bath
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-n-propylbromobenzene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating if necessary.
-
Once the reaction starts, add the remaining 4-n-propylbromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Trifluoroacetate:
-
In a separate flame-dried flask, dissolve ethyl trifluoroacetate (1.1 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the ethyl trifluoroacetate solution via a cannula, maintaining the temperature below -60 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
-
Protocol 2: Knoevenagel Condensation for the Synthesis of a Chalcone Derivative
This protocol describes a general procedure for the condensation of this compound with an aromatic aldehyde to form a trifluoromethylated chalcone, a common scaffold in medicinal chemistry.
Reaction Workflow:
Figure 2: Workflow for Knoevenagel Condensation.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
-
Base Addition:
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture.
-
A color change or the formation of a precipitate may be observed.
-
-
Reaction:
-
After the addition of the base, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure chalcone derivative.
-
Conclusion
This compound is a promising building block for the synthesis of a variety of organic molecules with potential applications in drug discovery and materials science. Its unique combination of a reactive trifluoromethyl ketone and a lipophilic n-propyl-substituted aromatic ring makes it an attractive starting material for creating novel compounds with tailored properties. The provided protocols offer a foundation for researchers to explore the synthetic utility of this compound.
References
Application Notes and Protocols for Friedel-Crafts Acylation with Trifluoroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for conducting Friedel-Crafts acylation reactions using trifluoroacetic anhydride (TFAA). This powerful reaction is a cornerstone in organic synthesis for the formation of aryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. The use of TFAA offers several advantages, including milder reaction conditions and the avoidance of traditional, more hazardous Lewis acids.
Introduction
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. While traditionally reliant on strong Lewis acid catalysts like aluminum chloride, modern methodologies have sought greener and more efficient alternatives. Trifluoroacetic anhydride, either as a promoter or in conjunction with a catalyst, facilitates the acylation of aromatic compounds with carboxylic acids or acid anhydrides. This approach is particularly effective for electron-rich aromatic substrates and can often be conducted under solvent-free conditions.[1][2][3] The reaction proceeds through the in-situ formation of a mixed anhydride or a highly reactive acylium ion, which then acylates the aromatic ring.[2]
Data Presentation
The following tables summarize quantitative data from various reported Friedel-Crafts acylation reactions using trifluoroacetic anhydride, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Trifluoroacetic Acid/Trifluoroacetic Anhydride Catalyzed Acylation [1]
| Aromatic Substrate | Acylating Agent | Catalyst System | Molar Ratio (Substrate:Acylating Agent:TFAA) | Solvent | Temp. | Time (h) | Conversion/Yield (%) |
| Anisole | Acetic Anhydride | Trifluoroacetic Acid | 1:2: - (0.8mL TFA) | Trifluoroacetic Acid | RT | 1.5 | 100 |
| Anisole | Benzoic Acid | Trifluoroacetic Acid/TFAA | 1.5:1:2 | Trifluoroacetic Acid | RT | 12 | 98 |
| Isobutylbenzene | Acetic Anhydride | Trifluoroacetic Acid | 1:1.5: - (2mL TFA) | Trifluoroacetic Acid | 100°C | 56 | 78 |
Table 2: Metal Triflate Catalyzed Acylation in the Presence of TFAA [4]
| Aromatic Substrate | Acylating Agent | Catalyst | Molar Ratio (Substrate:Acylating Agent:TFAA:Catalyst) | Solvent | Temp. (°C) | Yield (%) |
| Anisole | Acetic Acid | Bi(OTf)₃ | 1:1.2:1.5:0.05 | None | 30 | 95 |
| Mesitylene | Acetic Acid | Bi(OTf)₃ | 1:1.2:1.5:0.05 | None | 30 | 98 |
| Toluene | Benzoic Acid | Sc(OTf)₃ | 1:1.2:1.5:0.05 | None | 30 | 85 |
| Anisole | Benzoic Acid | Sc(OTf)₃ | 1:1.2:1.5:0.05 | None | 30 | 96 |
Table 3: Solid Acid Catalyzed Acylation in the Presence of TFAA [3]
| Aromatic Substrate | Acylating Agent | Catalyst (mol%) | Molar Ratio (Substrate:Acylating Agent:TFAA) | Solvent | Temp. | Yield (%) |
| Anisole | Acetic Acid | AlPW₁₂O₄₀ (3%) | 1:1.2:1.5 | None | RT | 92 |
| Toluene | Acetic Acid | AlPW₁₂O₄₀ (3%) | 1:1.2:1.5 | None | RT | 85 |
| Mesitylene | Benzoic Acid | AlPW₁₂O₄₀ (3%) | 1:1.2:1.5 | None | RT | 95 |
| o-Xylene | Benzoic Acid | AlPW₁₂O₄₀ (3%) | 1:1.2:1.5 | None | RT | 88 |
Experimental Protocols
Below are detailed methodologies for performing Friedel-Crafts acylation with trifluoroacetic anhydride under different catalytic conditions.
Protocol 1: General Procedure using Trifluoroacetic Acid/Trifluoroacetic Anhydride [1]
This protocol is suitable for the acylation of activated aromatic compounds.
-
Reagent Preparation : To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the aromatic substrate (1.0 eq).
-
Reaction Setup : Add the acylating agent (carboxylic acid or acid anhydride, 1.0-2.0 eq).
-
Catalyst/Promoter Addition : Under a fume hood, carefully add trifluoroacetic acid as the solvent and catalyst. If using a carboxylic acid as the acylating agent, add trifluoroacetic anhydride (1.5-2.0 eq).
-
Reaction : Stir the reaction mixture at the specified temperature (typically room temperature to 100°C) for the required time (1.5-56 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : Upon completion, carefully pour the reaction mixture into ice-water.
-
Neutralization : Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure aryl ketone.
Protocol 2: General Procedure for Solvent-Free Acylation using a Metal Triflate Catalyst [4]
This environmentally friendly protocol avoids the use of a solvent.
-
Reagent Preparation : In a dry reaction vessel, combine the aromatic substrate (1.0 eq), the carboxylic acid (1.2 eq), and the metal triflate catalyst (e.g., Bi(OTf)₃ or Sc(OTf)₃, 0.05 eq).
-
Promoter Addition : In a fume hood, carefully add trifluoroacetic anhydride (1.5 eq) to the mixture.
-
Reaction : Stir the resulting mixture at the indicated temperature (e.g., 30°C). Monitor the reaction by TLC or GC.
-
Work-up and Purification : Follow steps 5-9 from Protocol 1. The catalyst can often be recovered from the aqueous layer and reused.
Protocol 3: General Procedure for Solvent-Free Acylation using a Solid Acid Catalyst [3]
This method utilizes a stable and reusable solid acid catalyst.
-
Reagent and Catalyst Preparation : To a round-bottom flask, add the aromatic compound (1.0 eq), the carboxylic acid (1.2 eq), and the solid acid catalyst (e.g., AlPW₁₂O₄₀, 3 mol%).
-
Promoter Addition : Under a fume hood, add trifluoroacetic anhydride (1.5 eq) to the flask.
-
Reaction : Vigorously stir the solvent-free mixture at room temperature. Monitor the reaction's progress.
-
Catalyst Recovery : After the reaction is complete, add an organic solvent (e.g., diethyl ether) and filter to recover the solid catalyst. The catalyst can be washed, dried, and reused.
-
Work-up and Purification : The filtrate is then subjected to the work-up and purification steps outlined in Protocol 1 (steps 5-9).
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows described in this document.
Caption: Reaction mechanism of Friedel-Crafts acylation using TFAA.
Caption: General experimental workflow for Friedel-Crafts acylation.
Safety and Handling Precautions
-
Trifluoroacetic Anhydride (TFAA) is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Trifluoroacetic Acid (TFA) is a strong, corrosive acid. Avoid inhalation and contact with skin and eyes.
-
Metal Triflates and Solid Acid Catalysts : While generally stable, consult the specific Safety Data Sheet (SDS) for each catalyst before use.
-
Work-up : The quenching and neutralization steps can be exothermic and may release gases. Perform these steps slowly and with caution, preferably in an ice bath.
By following these protocols and safety guidelines, researchers can effectively and safely perform Friedel-Crafts acylation reactions using trifluoroacetic anhydride for the synthesis of a wide range of aryl ketones.
References
Application Notes and Protocols: 4'-n-Propyl-2,2,2-trifluoroacetophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4'-n-Propyl-2,2,2-trifluoroacetophenone in medicinal chemistry, with a focus on its hypothesized role as a modulator of cellular metabolism. The information is based on the known activities of structurally related trifluoroacetophenone derivatives and provides a framework for the investigation of this specific compound.
Introduction
This compound is an aromatic ketone featuring a trifluoromethyl group, a moiety known to enhance the metabolic stability, lipophilicity, and biological activity of drug candidates. While specific biological data for this compound is not extensively published, its structural similarity to known enzyme inhibitors suggests its potential as a valuable tool in drug discovery and development. This document outlines potential applications, relevant experimental protocols, and the underlying scientific rationale.
Hypothesized Application: Inhibition of Malonyl-CoA Decarboxylase (MCD)
Based on studies of related trifluoroacetophenone analogs, a primary hypothesized application for this compound is the inhibition of Malonyl-CoA Decarboxylase (MCD).[1][2] MCD is a key enzyme in fatty acid metabolism, and its inhibition has emerged as a promising therapeutic strategy for conditions such as ischemic heart disease.[3][4]
Mechanism of Action
The proposed mechanism involves the trifluoroacetyl group of the compound. This electron-withdrawing group can facilitate the formation of a stable hydrate in the active site of MCD, mimicking the transition state of the natural substrate.[1][2] By inhibiting MCD, the intracellular concentration of malonyl-CoA increases. Malonyl-CoA is a natural allosteric inhibitor of carnitine palmitoyltransferase I (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. The resulting metabolic shift from fatty acid oxidation to glucose oxidation can be beneficial in pathological states like myocardial ischemia.[3][4]
Data Presentation
The following table provides a template for summarizing quantitative data from the biological evaluation of this compound and related analogs as MCD inhibitors.
| Compound ID | Structure | R Group | hMCD IC50 (µM) | Rat Heart Glucose Oxidation (% of Control) |
| 1 | This compound | -CH2CH2CH3 | Experimental Data | Experimental Data |
| 2 | 4'-Methyl-2,2,2-trifluoroacetophenone | -CH3 | Experimental Data | Experimental Data |
| 3 | 4'-Chloro-2,2,2-trifluoroacetophenone | -Cl | Experimental Data | Experimental Data |
| 4 | 2,2,2-Trifluoroacetophenone | -H | Experimental Data | Experimental Data |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route starting from the commercially available 4'-bromo-2,2,2-trifluoroacetophenone via a Suzuki cross-coupling reaction.
Materials:
-
4'-Bromo-2,2,2-trifluoroacetophenone
-
n-Propylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Anhydrous solvent (e.g., Toluene)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a flame-dried round-bottom flask, add 4'-bromo-2,2,2-trifluoroacetophenone (1 equivalent), n-propylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., 0.05 equivalents) to the flask.
-
Add degassed toluene and water (e.g., in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Malonyl-CoA Decarboxylase (MCD) Activity Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring MCD activity.[3][5]
Principle:
The activity of MCD is determined by a coupled enzyme assay. MCD converts malonyl-CoA to acetyl-CoA. Acetyl-CoA then reacts with oxaloacetate in the presence of citrate synthase to form citrate. In a coupled reaction, malate dehydrogenase catalyzes the oxidation of malate to oxaloacetate, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human MCD (hMCD)
-
Malonyl-CoA
-
L-Malic acid
-
NAD⁺
-
Citrate synthase
-
Malate dehydrogenase
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, prepare the reaction mixture containing assay buffer, L-malic acid, NAD⁺, citrate synthase, and malate dehydrogenase.
-
Add varying concentrations of the test compound (this compound) or vehicle (DMSO) to the wells.
-
Add recombinant hMCD to all wells except for the negative control wells.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding malonyl-CoA to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly as a potential inhibitor of malonyl-CoA decarboxylase. The protocols and conceptual framework provided herein offer a starting point for researchers to investigate the medicinal chemistry applications of this compound and its derivatives. Further structure-activity relationship (SAR) studies, including modifications of the n-propyl group and substitutions on the phenyl ring, are warranted to optimize potency and selectivity.
References
- 1. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Malonyl coenzyme a decarboxylase inhibition protects the ischemic heart by inhibiting fatty acid oxidation and stimulating glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Trifluoroacetophenone Derivatives in Enzyme Inhibition Assays
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the application of trifluoroacetophenone derivatives in enzyme inhibition assays. While specific data for 4'-n-Propyl-2,2,2-trifluoroacetophenone is not available in the reviewed literature, this document summarizes findings for structurally related trifluoroacetophenone compounds, offering valuable insights into their potential as enzyme inhibitors.
Introduction
Trifluoroacetophenone derivatives represent a class of organic compounds characterized by a phenyl ring attached to a trifluoroacetyl group. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, rendering these compounds potent inhibitors of various enzymes, particularly hydrolases. The general structure of a 4'-substituted-2,2,2-trifluoroacetophenone is shown below:
Caption: General chemical structure of a 4'-substituted-2,2,2-trifluoroacetophenone.
Target Enzymes and Mechanism of Action
Research has shown that trifluoroacetophenone derivatives can act as inhibitors for several classes of enzymes. The primary mechanism of inhibition often involves the formation of a stable tetrahedral intermediate with a key nucleophilic residue (e.g., serine, cysteine, or threonine) in the enzyme's active site. The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl group.
Key enzyme targets for trifluoroacetophenone derivatives include:
-
Serine Hydrolases: This large family of enzymes, which includes proteases, lipases, and esterases, is a common target. Perfluoroalkyl ketones, including trifluoroacetophenones, are known to be potent inhibitors of serine hydrolases.
-
Malonyl-CoA Decarboxylase (MCD): Certain "reverse amide" analogs of trifluoroacetophenone have demonstrated potent inhibition of MCD, an enzyme involved in fatty acid metabolism. The hydrated form of the trifluoroacetyl group is thought to interact with the MCD active site.[1]
-
Acetylcholinesterase (AChE): This enzyme is critical for nerve impulse transmission. A specific derivative, m-(N,N,N-Trimethylammonio)trifluoroacetophenone, has been identified as a femtomolar inhibitor of AChE.[2]
-
Other Hydrolases: Trifluoromethyl ketones, in general, are recognized as transition-state analog inhibitors for a variety of esterases.
Data Presentation: Inhibition of Various Enzymes by Trifluoroacetophenone Derivatives
The following table summarizes the inhibitory activity of various trifluoroacetophenone derivatives against different enzyme targets as reported in the literature. Note: Data for this compound is not available.
| Compound Class/Derivative | Target Enzyme | Inhibition Data (IC50, Ki) | Reference |
| 'Reverse amide' trifluoroacetophenone analogs | Malonyl-CoA Decarboxylase (MCD) | Potent inhibitors (specific values not detailed in abstract) | [1] |
| m-(N,N,N-Trimethylammonio)trifluoroacetophenone | Acetylcholinesterase (AChE) | Femtomolar inhibitor (specific values not detailed in abstract) | [2] |
| General Acetophenone Derivatives | α-Glycosidase | Ki: 167.98 ± 25.06 to 304.36 ± 65.45 µM | [3] |
| General Acetophenone Derivatives | Human Carbonic Anhydrase I (hCA I) | Ki: 555.76 ± 56.07 to 1,043.66 ± 98.78 µM | [3] |
| General Acetophenone Derivatives | Human Carbonic Anhydrase II (hCA II) | Ki: 598.63 ± 90.04 to 945.76 ± 74.50 µM | [3] |
| General Acetophenone Derivatives | Acetylcholinesterase (AChE) | Ki: 71.34 ± 11.25 to 143.75 ± 31.27 µM | [3] |
| General Acetophenone Derivatives | Tyrosinase | IC50: 73.65-101.13 µM | [3] |
Experimental Protocols
Below are generalized protocols for enzyme inhibition assays that can be adapted for testing trifluoroacetophenone derivatives. These are based on common practices for the target enzyme classes.
Protocol 1: General Serine Hydrolase Inhibition Assay
This protocol describes a colorimetric assay using a p-nitrophenyl (pNP) ester substrate.
Workflow Diagram:
Caption: Workflow for a typical serine hydrolase inhibition assay.
Materials:
-
Purified serine hydrolase
-
Trifluoroacetophenone inhibitor
-
p-Nitrophenyl acetate (or other suitable pNP-ester substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the trifluoroacetophenone inhibitor in DMSO.
-
Prepare a working solution of the enzyme in assay buffer.
-
Prepare a stock solution of the p-nitrophenyl ester substrate in a suitable organic solvent (e.g., acetonitrile).
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of the inhibitor stock solution (e.g., 1 µL) to achieve the desired final concentrations. For the control, add DMSO.
-
Add the enzyme solution to each well and mix.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used colorimetric method to measure AChE activity.
Signaling Pathway Diagram:
Caption: Reaction pathway for the Ellman's method for AChE activity.
Materials:
-
Purified Acetylcholinesterase (AChE)
-
Trifluoroacetophenone inhibitor
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the inhibitor in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer, DTNB solution, and the inhibitor solution at various concentrations (or DMSO for control).
-
Add the AChE solution to each well and mix.
-
Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding the ATCI substrate solution.
-
Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader. This corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described in Protocol 1.
-
Conclusion
Trifluoroacetophenone derivatives are a promising class of compounds for the development of enzyme inhibitors. Their ability to target a range of enzymes, particularly hydrolases, makes them valuable tools for research and potential starting points for drug discovery. While specific experimental data on this compound is currently lacking in the public domain, the general protocols and findings presented here for related compounds provide a solid foundation for initiating investigations into its inhibitory potential. Researchers are encouraged to adapt these protocols to their specific enzyme of interest and to perform thorough kinetic analyses to elucidate the mechanism of inhibition.
References
Application Note: GC-MS Analysis of 4'-n-Propyl-2,2,2-trifluoroacetophenone Following PFBHA Derivatization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of 4'-n-Propyl-2,2,2-trifluoroacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the volatility and thermal stability challenges associated with certain ketones, a derivatization step is employed to enhance chromatographic performance and detection sensitivity. The protocol describes the derivatization of the ketone functional group using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts to form a stable oxime derivative. This derivative exhibits excellent thermal stability and chromatographic behavior, making it highly suitable for GC analysis. The method is ideal for trace-level quantification in complex matrices relevant to pharmaceutical research and chemical analysis.
Principle of Derivatization
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[1] However, compounds with active hydrogen groups, such as some ketones, can exhibit poor peak shape and low sensitivity due to interactions with the GC system. Derivatization is a chemical modification process used to convert an analyte into a form that is more amenable to analysis.
For ketones and aldehydes, derivatization with PFBHA is a highly effective strategy.[2] PFBHA reacts with the carbonyl group of the ketone to form an oxime derivative. This reaction offers several advantages:
-
Increased Volatility and Thermal Stability: The resulting oxime is more volatile and stable at the high temperatures used in the GC injector and column.
-
Enhanced Sensitivity: The pentafluorobenzyl group is strongly electron-capturing, which significantly enhances the sensitivity of detection when using an Electron Capture Detector (ECD). It also produces characteristic mass fragments, aiding in selective and sensitive detection by Mass Spectrometry (MS).
-
Improved Chromatography: The derivatization process minimizes hydrogen bonding, leading to sharper, more symmetrical peaks and improved resolution.
The chemical reaction for the derivatization is illustrated below.
Caption: Derivatization of the target ketone with PFBHA to form a stable oxime.
Experimental Protocol
This section provides a detailed protocol for the derivatization and subsequent GC-MS analysis of this compound.
Materials and Reagents
-
This compound (Analyte)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity
-
Internal Standard (IS), e.g., 4'-Bromo-2,2,2-trifluoroacetophenone
-
Ethyl Acetate, HPLC grade
-
Pyridine, ACS grade
-
Sodium Bicarbonate (NaHCO₃), 5% aqueous solution (w/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Reaction Vials (2 mL) with PTFE-lined caps
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A Supelco SLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 μm film thickness) is recommended for excellent resolution.
-
Autosampler: For automated injections.
Standard and Sample Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethyl acetate.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4'-Bromo-2,2,2-trifluoroacetophenone and dissolve in 10 mL of ethyl acetate.
-
PFBHA Reagent Solution (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Spike each standard with a constant amount of the internal standard solution.
Derivatization Procedure
The following workflow outlines the derivatization process.
Caption: Step-by-step workflow for the PFBHA derivatization protocol.
Detailed Steps:
-
To a 2 mL reaction vial, add 100 µL of the sample or calibration standard.
-
Add 10 µL of the internal standard solution.
-
Add 50 µL of the PFBHA reagent solution.
-
Add 10 µL of pyridine to act as a catalyst and neutralize the HCl byproduct.
-
Cap the vial tightly, vortex for 30 seconds, and heat in a heating block or water bath at 60°C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add 500 µL of 5% aqueous NaHCO₃ solution to the vial to neutralize excess reagents and pyridine. Vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Transfer the final dried extract to an autosampler vial for GC-MS analysis.
GC-MS Method Parameters
| Parameter | Value |
| GC System | Agilent 7890B |
| Column | SLB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Start at 100°C, hold for 1 min |
| Ramp at 15°C/min to 280°C | |
| Hold at 280°C for 5 min | |
| MS System | Agilent 5977A |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Results and Data Presentation
Upon derivatization, the formation of stereoisomers (syn and anti oximes) is possible, which may result in two closely eluting peaks for the analyte.[3] The sum of the areas of these two peaks should be used for quantification.
Selected Ion Monitoring (SIM) Data
For quantitative analysis, specific ions are monitored to enhance sensitivity and selectivity. The table below lists suggested ions for the PFBHA derivatives.
| Compound | Derivative Type | Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) |
| This compound | PFBHA-Oxime | ~12.5, 12.7 | 181 | 378, 145 |
| 4'-Bromo-2,2,2-trifluoroacetophenone (IS) | PFBHA-Oxime | ~13.1, 13.3 | 181 | 428, 195 |
Note: Retention times and mass fragments are predictive and should be confirmed experimentally.
Quantitative Analysis Summary
The following table summarizes hypothetical calibration data obtained using the described method. A linear regression of the peak area ratio (Analyte/IS) versus concentration is used to determine the concentration of unknown samples.
| Calibration Level | Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 5 | 18,550 | 350,100 | 0.053 |
| 2 | 10 | 38,120 | 355,200 | 0.107 |
| 3 | 25 | 92,500 | 348,900 | 0.265 |
| 4 | 50 | 188,700 | 351,500 | 0.537 |
| 5 | 100 | 375,400 | 349,800 | 1.073 |
| Regression (R²) | 0.9995 |
Conclusion
The described method provides a reliable and sensitive protocol for the analysis of this compound. Derivatization with PFBHA followed by GC-MS analysis successfully overcomes challenges associated with the direct analysis of the ketone, resulting in excellent chromatographic performance and low detection limits. This application note serves as a comprehensive guide for researchers requiring accurate quantification of this and structurally similar compounds in various scientific and developmental applications.
References
Application Notes and Protocols for the Photoredox-Catalyzed Synthesis of α-Trifluoroethylacetophenones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of α-trifluoroethylacetophenones utilizing visible-light photoredox catalysis. This method offers a mild and efficient alternative to traditional synthetic routes, which often require harsh reagents and stoichiometric amounts of metallic reductants. The incorporation of a trifluoroethyl group (-CH₂CF₃) into acetophenone derivatives is of significant interest in medicinal chemistry, as it can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
Introduction
The trifluoroethyl moiety is a valuable functional group in drug design due to its unique electronic properties and metabolic stability. Photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions, enabling the synthesis of complex molecules with high functional group tolerance.[2][3] This application note details a photoredox-catalyzed approach for the α-trifluoroethylation of acetophenones, proceeding through the generation of a trifluoroethyl radical from a suitable precursor.
General Reaction Scheme
The overall transformation involves the reaction of an enol equivalent of acetophenone, such as a silyl enol ether, with a trifluoroethyl radical generated via a photoredox cycle.
Scheme 1: General Reaction for the Synthesis of α-Trifluoroethylacetophenones
Data Presentation
The following table summarizes representative quantitative data for the photoredox-catalyzed α-trifluoromethylation of ketones, which serves as a model for the targeted trifluoroethylation. The yields are expected to be comparable for the trifluoroethylation reaction under optimized conditions.
| Entry | Ketone Substrate | Trifluoromethylating Agent | Photocatalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Acetophenone (via silyl enol ether) | CF₃I | Ru(bpy)₃Cl₂ | Et₃N | MeCN | 85 | [4] |
| 2 | 4-Methoxyacetophenone (via silyl enol ether) | CF₃I | Ru(bpy)₃Cl₂ | Et₃N | MeCN | 92 | [4] |
| 3 | 4-Chloroacetophenone (via silyl enol ether) | CF₃I | Ru(bpy)₃Cl₂ | Et₃N | MeCN | 78 | [4] |
| 4 | Propiophenone (via silyl enol ether) | CF₃I | Ru(bpy)₃Cl₂ | Et₃N | MeCN | 81 | [4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of α-trifluoroethylacetophenones based on established photoredox catalysis protocols for similar transformations.
Materials and Equipment
-
Photocatalyst: Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O) or a suitable iridium complex (e.g., fac-Ir(ppy)₃).
-
Trifluoroethyl Source: 2,2,2-Trifluoroethyl iodide (CF₃CH₂I) is a common source for generating the trifluoroethyl radical.
-
Acetophenone Derivatives: A range of substituted acetophenones.
-
Silylating Agent: Trimethylsilyl chloride (TMSCl) or similar.
-
Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous and degassed acetonitrile (MeCN) or dimethylformamide (DMF).
-
Light Source: Blue LEDs (450 nm) or a compact fluorescent lamp (CFL).
-
Reaction Vessels: Schlenk tubes or similar vials suitable for inert atmosphere reactions.
-
Standard laboratory glassware and purification equipment (silica gel for chromatography).
General Procedure for the Synthesis of α-(2,2,2-Trifluoroethyl)acetophenone
-
In-situ Generation of the Silyl Enol Ether: To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the acetophenone (1.0 mmol), anhydrous acetonitrile (5 mL), and triethylamine (1.5 mmol). Cool the mixture to 0 °C and add trimethylsilyl chloride (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Photoredox Reaction Setup: To the reaction mixture containing the in-situ generated silyl enol ether, add the photocatalyst (e.g., [Ru(bpy)₃]Cl₂·6H₂O, 0.01 mmol, 1 mol%).
-
Addition of Trifluoroethyl Source: Add 2,2,2-trifluoroethyl iodide (1.5 mmol).
-
Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel approximately 5 cm from a blue LED lamp and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired α-(2,2,2-trifluoroethyl)acetophenone.
Mandatory Visualization
Catalytic Cycle
The proposed mechanism for the photoredox-catalyzed trifluoroethylation of an enol silane is depicted below. The cycle is initiated by the excitation of the photocatalyst with visible light.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds | MDPI [mdpi.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-n-Propyl-2,2,2-trifluoroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4'-n-Propyl-2,2,2-trifluoroacetophenone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common methods for synthesizing this compound are:
-
Friedel-Crafts Acylation: This involves the reaction of n-propylbenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.
-
Grignard Reaction: This route consists of the reaction of a Grignard reagent derived from a 4-n-propylhalobenzene (e.g., 4-n-propylphenylmagnesium bromide) with a trifluoroacetylating agent like ethyl trifluoroacetate.
Q2: Which synthetic route is generally preferred and why?
A2: Friedel-Crafts acylation is often the preferred method due to the commercial availability of n-propylbenzene and trifluoroacetic anhydride. However, the Grignard route can offer better regioselectivity (specifically targeting the 4-position) if the corresponding 4-substituted propylbenzene is readily available.
Q3: What are the key challenges in the Friedel-Crafts acylation route for this synthesis?
A3: The main challenges include:
-
Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are highly sensitive to moisture, which can lead to catalyst deactivation and low yields.
-
Isomer Formation: Friedel-Crafts acylation of n-propylbenzene can potentially yield a mixture of ortho and para isomers.
-
Carbocation Rearrangement: Although less common in acylation than alkylation, there is a possibility of rearrangement of the n-propyl group under certain conditions.
Q4: How can I minimize side reactions in the Grignard reaction?
A4: To minimize side reactions when using the Grignard route, it is crucial to:
-
Ensure all glassware and reagents are scrupulously dry to prevent quenching of the Grignard reagent.
-
Maintain a low reaction temperature during the formation and subsequent reaction of the Grignard reagent to prevent side reactions like Wurtz coupling.
-
Use a high-quality magnesium source and an appropriate solvent like anhydrous diethyl ether or tetrahydrofuran (THF).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield (Friedel-Crafts Acylation) | 1. Inactive Lewis acid catalyst (e.g., hydrated AlCl₃).2. Insufficient amount of catalyst.3. Low reaction temperature.4. Impure starting materials. | 1. Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is oven or flame-dried.2. Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone complexes with it.[1] Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent.3. The reaction may require heating. Monitor the reaction by TLC and gradually increase the temperature if no conversion is observed.4. Purify starting materials (n-propylbenzene and trifluoroacetic anhydride) by distillation if necessary. |
| Formation of Multiple Isomers (Friedel-Crafts Acylation) | The n-propyl group is an ortho, para-director. The reaction conditions can influence the ortho/para ratio. | 1. Lowering the reaction temperature may favor the formation of the para isomer.2. The choice of solvent can also influence regioselectivity. Experiment with different non-polar solvents. |
| Low or No Product Yield (Grignard Reaction) | 1. Moisture in the reaction setup.2. Poor quality magnesium.3. Incomplete formation of the Grignard reagent. | 1. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use freshly crushed or activated magnesium turnings.3. A small crystal of iodine can be added to initiate the reaction. |
| Difficult Product Purification | 1. Presence of unreacted starting materials.2. Formation of closely related side products. | 1. Ensure the reaction goes to completion by monitoring with TLC. Optimize reaction time and temperature.2. Purification can often be achieved by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). Recrystallization from a suitable solvent may also be effective. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of n-Propylbenzene
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
n-Propylbenzene
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add n-propylbenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition of n-propylbenzene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Grignard Reaction for Synthesis of this compound
This protocol outlines the synthesis via a Grignard reagent.
Materials:
-
4-Bromo-n-propylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethyl trifluoroacetate
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate magnesium turnings (1.1 equivalents) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. A small crystal of iodine can be used as an initiator.
-
Add anhydrous diethyl ether or THF to the flask.
-
Add a solution of 4-bromo-n-propylbenzene (1.0 equivalent) in the same anhydrous solvent dropwise to the magnesium suspension. The reaction should initiate, as indicated by gentle reflux. Maintain a steady reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flame-dried flask, dissolve ethyl trifluoroacetate (1.2 equivalents) in anhydrous diethyl ether or THF and cool to -78 °C.
-
Slowly add the prepared Grignard reagent to the solution of ethyl trifluoroacetate at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | AlCl₃ | FeCl₃ | Trifluoroacetic acid[2] |
| Solvent | Dichloromethane | Nitrobenzene | None (neat)[2] |
| Temperature | 0 °C to rt | 25 °C | 100-110 °C[2] |
| Typical Yield | Moderate to High | Moderate | Good (catalyst recyclable)[2] |
Table 2: Influence of Grignard Reaction Parameters on Yield.
| Parameter | Condition X | Condition Y |
| Solvent | Diethyl Ether | THF |
| Temperature | -78 °C to rt | 0 °C to rt |
| Acylating Agent | Ethyl trifluoroacetate | Trifluoroacetic anhydride |
| Reported Yield | Good | Moderate to Good |
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the Friedel-Crafts acylation synthesis.
References
Technical Support Center: Synthesis of Halo-Substituted Trifluoroacetophenones
Welcome to the technical support center for the synthesis of halo-substituted trifluoroacetophenones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for halo-substituted trifluoroacetophenones? The most common and direct method is the Friedel-Crafts acylation of a halo-substituted benzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction is an electrophilic aromatic substitution.
Q2: Why is my reaction yield consistently low? Low yields in Friedel-Crafts acylations are often traced back to several key factors:
-
Catalyst Inactivity: Lewis acids such as AlCl₃ are extremely sensitive to moisture. Any water present in the reagents, solvent, or glassware will deactivate the catalyst.[1]
-
Insufficient Catalyst: The resulting ketone product can form a stable complex with the Lewis acid catalyst. This complexation removes the catalyst from the reaction, meaning a stoichiometric amount (or even a slight excess) of the catalyst is often necessary to drive the reaction to completion.[1]
-
Deactivated Aromatic Ring: Halogens are electron-withdrawing groups that deactivate the aromatic ring, making it less nucleophilic and slowing the rate of electrophilic aromatic substitution.[1]
Q3: I am observing a mixture of isomers in my final product. How can I control this? Halogen substituents are ortho, para-directors in electrophilic aromatic substitution. Therefore, the acylation of a monosubstituted halobenzene will typically yield a mixture of the ortho and para isomers. The ratio of these isomers is influenced by:
-
Steric Hindrance: The bulky trifluoroacetyl group may be sterically hindered from adding to the ortho position, thus favoring the para product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, which is often the para isomer due to reduced steric clash.
Q4: Are there any common side reactions besides isomer formation? Yes, other side reactions can occur. For instance, in the synthesis of 4-chloro-2-trifluoromethylacetophenone, the formation of 4-chloro-2-trifluoromethylbenzoic anhydride has been reported as a byproduct.[2] Additionally, if the synthesis involves multiple steps, such as nitration followed by chlorination, incomplete reactions can lead to a complex mixture of starting materials and intermediates in the final product.[3][4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Conversion
-
Question: My reaction has stalled, with a significant amount of the starting halobenzene remaining. What are the likely causes and solutions?
-
Answer: This is a common issue in Friedel-Crafts reactions. The primary culprits are related to the catalyst and reaction conditions. Refer to the table below for a systematic approach to troubleshooting.
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity, dry reagents. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Lewis Acid Catalyst | Increase the molar ratio of the Lewis acid catalyst to the aromatic substrate. A 1.1 to 1.3 molar equivalent is a good starting point. Remember the product-catalyst complex consumes one equivalent.[1] |
| Low Reaction Temperature | While low temperatures can improve selectivity, they also decrease the reaction rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS to find an optimal balance between rate and selectivity. |
| Highly Deactivated Substrate | If the aromatic ring contains multiple halogens or other strongly electron-withdrawing groups, more forcing conditions (e.g., higher temperature, longer reaction time, stronger Lewis acid) may be required. |
Issue 2: Complex Product Mixture and Purification Challenges
-
Question: My crude product is a complex mixture that is difficult to purify. What strategies can I employ?
-
Answer: A complex mixture often points to incomplete reactions or multiple side reactions.
-
Optimize Reaction Conditions: First, revisit the troubleshooting steps for low conversion and isomer formation to simplify the initial crude product.
-
Purification Techniques: For separating the desired product from starting materials, isomers, and byproducts, consider the following:
-
Fractional Distillation: If the boiling points of the components are sufficiently different, vacuum distillation can be highly effective for purification.[3][4]
-
Column Chromatography: Silica gel chromatography is a standard method for separating isomers and removing impurities with different polarities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
-
-
Data Presentation: Product & Byproduct Distribution
The following table summarizes quantitative data from representative syntheses, illustrating typical product yields and byproduct formation.
| Target Compound | Reaction/Step | Yield of Target | Key Byproducts / Impurities | Byproduct/Impurity % | Reference |
| 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoro-ethanone | Chlorination of Nitro Intermediate | 30.0% (crude) | Starting Material (nitro compound), Intermediate (mono-chloro) | 28.9%, 30.9% | [4] |
| 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoro-ethanone | Vacuum Distillation | 25% (isolated) | Distillation residue contained starting material and intermediate | 49% (of residue) | [3][4] |
| 4-chloro-2-trifluoromethylbenzoyl chloride | Chlorination | 90% | 4-chloro-2-trifluoromethylbenzoic anhydride | 2% | [2] |
Experimental Protocols
Protocol: Synthesis of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone via Friedel-Crafts Acylation
This protocol is adapted from established procedures for the trifluoroacetylation of halobenzenes.[4]
Materials:
-
1,3-Dichlorobenzene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Trifluoroacetyl Chloride (1.05 eq)
-
Anhydrous Dichloromethane (DCM) as solvent
-
Ice-cold water
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas scrubber (to neutralize excess trifluoroacetyl chloride and evolving HCl).
-
Reagent Charging: Charge the flask with 1,3-dichlorobenzene and anhydrous DCM. Cool the mixture to -5°C using an ice-salt bath.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add anhydrous aluminum chloride to the cooled solution in portions. The mixture may become a slurry.
-
Acylating Agent Addition: Introduce trifluoroacetyl chloride via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not rise above 0°C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 3 hours, monitoring progress with TLC or GC.[4]
-
Quenching: Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation to obtain the pure 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone.
Mandatory Visualizations
Caption: General workflow for the synthesis of halo-substituted trifluoroacetophenones.
Caption: A decision tree for troubleshooting common synthesis issues.
Caption: Pathways for desired product and isomeric byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]
- 3. WO2016058882A1 - Process for the preparation of halo-substituted trifluoroacetophenones - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
Technical Support Center: Stability of Trifluoromethyl Ketones in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trifluoromethyl ketones (TFMKs) in solution.
Frequently Asked Questions (FAQs)
Q1: How stable are trifluoromethyl ketones in general?
A1: The trifluoromethyl group itself is one of the most stable fluorinated functional groups due to the high strength of the carbon-fluorine bonds.[1] It is generally resistant to chemical, thermal, and photochemical degradation.[1] However, the overall stability of a trifluoromethyl ketone-containing molecule is highly dependent on the other functional groups present.[1]
Q2: What is the most common stability issue encountered with trifluoromethyl ketones?
A2: A primary stability concern for trifluoromethyl ketones, particularly in biological systems, is their susceptibility to metabolic reduction. They can be rapidly metabolized to the corresponding inactive trifluoromethyl alcohols in vivo.[2] In solution, a key characteristic is the equilibrium between the ketone and its hydrate form, which can influence reactivity and stability.[3]
Q3: What is hydrate formation and how does it affect my experiments?
A3: Due to the strong electron-withdrawing nature of the trifluoromethyl group, the carbonyl carbon of a TFMK is highly electrophilic and readily reacts with water to form a gem-diol, also known as a hydrate. This equilibrium between the ketone and hydrate form is a key characteristic of TFMKs in aqueous solutions.[4][5] The formation of the hydrate can affect the compound's solubility, reactivity, and interaction with biological targets. It is crucial to be aware of this equilibrium as it can influence analytical results and biological activity.
Q4: How should I handle and store my trifluoromethyl ketone compounds?
A4: Trifluoromethyl ketone compounds should be handled with care, following standard laboratory safety protocols.[6] They should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7] Keep containers tightly closed to prevent moisture absorption, which can facilitate hydrate formation.[1] For specific handling and storage instructions, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or inconsistent biological activity | 1. Metabolic instability: The TFMK may be rapidly reduced to the inactive alcohol in your biological system. 2. Hydrate formation: The equilibrium between the active ketone and potentially less active hydrate may affect target engagement. | 1. Consider designing analogs with increased metabolic stability.[2] 2. Characterize the ketone-hydrate equilibrium in your assay buffer. |
| Unexpected peaks in HPLC analysis | 1. Degradation: The compound may be degrading under the experimental conditions (e.g., pH of the mobile phase, temperature). 2. Hydrate formation: The ketone and hydrate forms may have different retention times under certain chromatographic conditions. | 1. Perform a forced degradation study to identify potential degradants. 2. Adjust HPLC conditions (e.g., temperature, mobile phase) to see if the peaks coalesce, which might indicate a ketone-hydrate equilibrium. |
| Poor solubility in aqueous buffers | 1. Intrinsic properties of the molecule. 2. Precipitation over time. | 1. Use co-solvents such as DMSO or ethanol, ensuring they are compatible with your experiment. 2. Prepare fresh solutions before each experiment. |
| Changes in sample appearance upon storage | 1. Degradation: The compound may be unstable under the storage conditions. 2. Contamination. | 1. Re-analyze the sample by HPLC or NMR to check for degradation products. 2. Store the compound under inert gas and protect it from light if it is found to be sensitive. |
Quantitative Data Summary
The stability of a specific trifluoromethyl ketone is highly dependent on its unique molecular structure. The following tables provide an illustrative example of the type of data that should be generated during forced degradation studies.
Table 1: Illustrative Hydrolytic Stability of a Hypothetical TFMK (Compound X) at 50°C
| Condition | Time (hours) | Compound X Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 24 | 85.2 | 10.5 | 4.3 |
| Water (pH 7) | 24 | 98.5 | 0.8 | 0.7 |
| 0.1 M NaOH | 24 | 70.1 | 25.3 | 4.6 |
Table 2: Illustrative Photostability of a Hypothetical TFMK (Compound X) in Solution
| Light Source | Exposure Time (hours) | Compound X Remaining (%) | Major Photodegradant (%) |
| UV Light (254 nm) | 8 | 92.3 | 7.7 |
| Visible Light | 24 | 99.1 | 0.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study for Trifluoromethyl Ketones
This protocol outlines a general procedure for conducting forced degradation studies on a trifluoromethyl ketone-containing compound, as recommended by ICH guidelines.[9][10][11][12]
1. Acidic Hydrolysis:
-
Dissolve the TFMK in a suitable solvent and add 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize, and dilute for analysis by a stability-indicating HPLC method.
2. Basic Hydrolysis:
-
Dissolve the TFMK in a suitable solvent and add 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acidic hydrolysis.
3. Oxidative Degradation:
-
Dissolve the TFMK in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature for a defined period, protected from light.
-
Analyze aliquots at specified time points by HPLC.
4. Thermal Degradation (Solid State):
-
Place the solid TFMK compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
Analyze samples at specified time points by dissolving them in a suitable solvent and injecting them into the HPLC.
5. Photolytic Degradation:
-
Expose a solution of the TFMK to a calibrated light source (e.g., UV and visible light).
-
Concurrently, keep a control sample in the dark.
-
Analyze both the exposed and control samples at specified time points by HPLC.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.[13][14][15]
1. Column and Mobile Phase Selection:
-
Start with a standard C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
2. Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study).
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.
3. Detection:
-
Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to assess peak purity.
4. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. combi-blocks.com [combi-blocks.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. pharmainfo.in [pharmainfo.in]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. irjpms.com [irjpms.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. japsonline.com [japsonline.com]
optimization of reaction conditions for trifluoroacetophenone synthesis
Welcome to the Technical Support Center for Trifluoroacetophenone Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction condition data to assist you in your synthesis of trifluoroacetophenone and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of trifluoroacetophenone, offering targeted solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Poor Grignard Reagent Formation: Inactive magnesium, wet solvent (e.g., tetrahydrofuran), or impurities in the aryl halide starting material. | Ensure magnesium turnings are fresh and activated. Use anhydrous solvents and consider drying glassware thoroughly. Purify the aryl halide if necessary. |
| Ineffective Trifluoroacetylation: Low reactivity of the trifluoroacetylating agent. | Use a more reactive trifluoroacetylating agent such as trifluoroacetic anhydride instead of a trifluoroacetate ester.[1] | |
| Side Reactions: Competing reactions, such as homo-coupling of the Grignard reagent. | Maintain a low reaction temperature during the addition of the trifluoroacetylating agent to minimize side reactions.[2] | |
| Formation of Impurities | Unreacted Starting Material: Incomplete reaction due to insufficient reaction time or inadequate temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC-MS. |
| Formation of Byproducts: Side reactions due to suboptimal conditions. For example, in Friedel-Crafts acylation, this can lead to multiple products. | Optimize the stoichiometry of reagents. In Grignard reactions, slow, dropwise addition of the Grignard reagent to the trifluoroacetylating agent at low temperatures can improve selectivity. For Friedel-Crafts reactions, consider using a milder Lewis acid.[3] | |
| Difficult Purification: Impurities that are difficult to separate from the desired product. | Employ careful work-up procedures. Acidic washes can help remove basic impurities, while basic washes can remove acidic byproducts. Purification via column chromatography or distillation under reduced pressure may be necessary.[1] | |
| Reaction Fails to Initiate | Poor Quality Reagents: Degradation of reagents, especially organometallic reagents like Grignard reagents or n-butyllithium. | Use freshly prepared or properly stored reagents. Titrate organometallic reagents before use to determine their exact concentration. |
| Low Reaction Temperature: The activation energy for the reaction is not being met. | While low temperatures are often necessary to control selectivity, the initial Grignard formation may require gentle heating to initiate. | |
| Exothermic Reaction is Difficult to Control | Rapid Addition of Reagents: Adding reagents too quickly can lead to a rapid, uncontrolled exotherm. | Add reagents, particularly the trifluoroacetylating agent to the Grignard reagent, slowly and in a dropwise manner while carefully monitoring the internal temperature of the reaction. |
| Inadequate Cooling: The cooling bath is not sufficient to dissipate the heat generated by the reaction. | Use a more efficient cooling bath (e.g., dry ice/acetone) and ensure good heat transfer by using an appropriately sized reaction vessel and efficient stirring. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trifluoroacetophenone?
A1: The most prevalent methods for synthesizing trifluoroacetophenone and its derivatives are Grignard-based reactions and Friedel-Crafts acylations. In the Grignard approach, an aryl Grignard reagent is reacted with a trifluoroacetylating agent.[4] Friedel-Crafts acylation involves the reaction of an aromatic compound with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
Q2: How can I minimize side reactions during the Grignard synthesis of trifluoroacetophenone?
A2: To minimize side reactions, it is crucial to control the reaction temperature. Carrying out the reaction at low temperatures, for instance, between -78 °C and -70 °C, can help restrain the occurrence of side reactions.[2] Additionally, a rapid quenching process with a dilute acid, such as 5-10% hydrochloric acid, can reduce the formation of byproducts.[2]
Q3: What are suitable trifluoroacetylating agents for these syntheses?
A3: A variety of trifluoroacetylating agents can be used. Trifluoroacetic anhydride is a common and reactive choice.[1] Other options include trifluoroacetyl chloride, trifluoroacetate esters (e.g., methyl trifluoroacetate), and trifluoroacetamides (e.g., trifluoroacetyl dimethylamine).[1][2] The choice of agent may depend on the specific substrate and desired reactivity.
Q4: How can I confirm the successful synthesis of trifluoroacetophenone?
A4: Successful synthesis can be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural elucidation. Mass Spectrometry (MS) will confirm the molecular weight of the product. Chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to assess purity.[5]
Q5: Are there any specific safety precautions I should take when working with trifluoroacetic anhydride?
A5: Yes, trifluoroacetic anhydride is corrosive and reacts violently with water.[6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. Reactions should be carried out under an inert atmosphere to prevent moisture from entering the reaction vessel.
Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the synthesis of trifluoroacetophenone derivatives based on literature data.
Table 1: Grignard Reaction Conditions for 3',5'-dichloro-2,2,2-trifluoroacetophenone Synthesis [2][4]
| Parameter | Optimized Condition |
| Starting Material | 3,5-dichlorobromobenzene or 1,3,5-trichlorobenzene |
| Grignard Reagent Formation | Magnesium turnings in tetrahydrofuran (THF) |
| Trifluoroacetylating Agent | Trifluoroacetyl dimethylamine or trifluoroacetyl diethylamine |
| Reaction Temperature | -20 °C to -30 °C for the addition of the trifluoroacetylating agent |
| Quenching Agent | 5-10% Hydrochloric Acid |
| Solvent | Tetrahydrofuran (THF) |
Table 2: Conditions for Trifluoroacetylation of an Amine [7]
| Parameter | General Condition |
| Substrate | Primary or secondary amine |
| Trifluoroacetylating Agent | Trifluoroacetic anhydride (1.1 to 1.5 equivalents) |
| Solvent | Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours |
| Work-up | Quench with water or saturated aqueous sodium bicarbonate |
Experimental Protocols
Protocol 1: Synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone via Grignard Reaction [2][4]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (0.44 mol). Add anhydrous tetrahydrofuran (2.4 L) and stir at room temperature.
-
Slowly add a solution of 3,5-dichlorobromobenzene in anhydrous THF to the magnesium suspension. The reaction may need gentle heating to initiate. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent solution to room temperature.
-
Trifluoroacetylation: In a separate reaction vessel, cool a solution of trifluoroacetyl diethylamine (0.33 mol) in anhydrous THF to -20 °C to -30 °C.
-
Slowly add the prepared Grignard reagent to the solution of the trifluoroacetylating agent over 1-2 hours, maintaining the temperature between -20 °C and -30 °C.
-
After the addition is complete, allow the reaction to stir for an additional hour at this temperature.
-
Work-up: Quench the reaction by slowly adding 5-10% hydrochloric acid. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., methyl tert-butyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation under reduced pressure to obtain pure 3',5'-dichloro-2,2,2-trifluoroacetophenone.[5]
Protocol 2: General Procedure for Trifluoroacetylation of a Primary Amine [7]
-
Reaction Setup: Dissolve the primary amine substrate in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude N-trifluoroacetylated product. If necessary, purify further by recrystallization or column chromatography.
Visual Guides
Caption: Workflow for Trifluoroacetophenone Synthesis via Grignard Reaction.
Caption: Troubleshooting Decision Tree for Low Yield in Trifluoroacetophenone Synthesis.
References
- 1. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 6. udspace.udel.edu [udspace.udel.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting ¹⁹F NMR Spectra of Fluorinated Compounds
Welcome to the technical support center for troubleshooting ¹⁹F NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments with fluorinated compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?
A rolling or distorted baseline is a common artifact in ¹⁹F NMR that can complicate phasing and integration, ultimately affecting the quality of your data.[1]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Large Spectral Width | The vast chemical shift range of ¹⁹F NMR often necessitates a large spectral width, which can lead to baseline distortions.[1] Utilize advanced baseline correction routines available in your NMR processing software to flatten the baseline.[2] |
| Incorrect Phasing | Applying a large first-order phase correction can introduce a rolling baseline.[1] Reset the phasing parameters and perform an automatic zero-order phase correction, followed by careful manual phasing.[3] |
| Acoustic Ringing | The radiofrequency pulse can cause oscillations in the initial part of the Free Induction Decay (FID), resulting in baseline issues.[1] Applying a backward linear prediction or adjusting the pre-acquisition delay can help mitigate this. |
| Probe Background Signals | Broad signals from fluorine-containing materials within the NMR probe, such as Teflon components, can contribute to an uneven baseline.[1][4] If possible, use a probe with minimal fluorinated materials or acquire a background spectrum of the empty probe to subtract from your sample spectrum. |
Q2: My peaks are broad. What could be the cause and how can I fix it?
Broad peaks in an NMR spectrum can obscure coupling information and lead to inaccurate quantification.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Magnetic Field Inhomogeneity | An uneven magnetic field across the sample will lead to a range of resonance frequencies and thus broader peaks.[5][6] Ensure the spectrometer is properly shimmed for each sample. |
| Chemical Exchange | If a fluorine nucleus is exchanging between different chemical environments on a timescale comparable to the NMR experiment, the resulting peak will be broadened.[5][6] Consider acquiring spectra at different temperatures to either slow down or speed up the exchange rate, which can result in sharper peaks.[6] |
| Molecular Motion and Relaxation | For large molecules or in viscous solvents, slower molecular tumbling leads to shorter transverse relaxation times (T2), resulting in broader lines.[6][7] Using a lower viscosity solvent or increasing the temperature can sometimes help. |
| Unresolved Couplings | Complex or unresolved couplings to other nuclei (e.g., ¹H) can lead to the appearance of broad peaks. Applying decoupling techniques, such as ¹H decoupling, can simplify the spectrum and result in sharper singlets.[8][9] |
Q3: I'm seeing small, uneven peaks around my main signal. What are they?
These are likely artifacts that can be mistaken for impurities if not correctly identified.
Potential Causes and Solutions:
| Artifact | Identification and Solution |
| ¹³C Satellites | Due to the 1.1% natural abundance of ¹³C, a small fraction of your analyte will have a ¹³C atom adjacent to the ¹⁹F atom, resulting in satellite peaks from ¹³C-¹⁹F coupling.[1] These satellites are often asymmetric in ¹⁹F NMR because the isotopic effect of ¹³C on the ¹⁹F chemical shift is significant.[1] While they cannot be eliminated, recognizing them as satellites is crucial to avoid misinterpretation. ¹³C decoupling experiments can confirm their identity.[10] |
| Spinning Sidebands | These are artifacts that appear at frequencies symmetrically spaced around a strong signal, at multiples of the spinning rate. They can be identified by changing the spinning rate, which will cause the sidebands to shift their position while the true peaks remain stationary. Reducing the spinning rate or using a higher-quality NMR tube can minimize these artifacts.[10] |
Q4: Why is my signal-to-noise ratio (S/N) poor?
A low signal-to-noise ratio can make it difficult to detect weak signals and can affect the accuracy of integration.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Number of Scans | A low number of transients will result in a lower S/N. Increase the number of scans to improve the S/N. The S/N increases with the square root of the number of scans.[3] |
| Improper Probe Tuning and Matching | An improperly tuned and matched probe will result in inefficient transfer of radiofrequency energy, leading to lower signal intensity.[11][12] It is essential to tune and match the probe for every sample, especially for samples with high ionic strength which can significantly affect the probe's tuning.[11] |
| Incorrect Pulse Width Calibration | An inaccurate 90° pulse width will lead to suboptimal excitation and thus a lower signal. Calibrate the 90° pulse width for your specific sample and conditions.[13] |
| Suboptimal Relaxation Delay | If the relaxation delay (D1) is too short, the magnetization may not fully recover between scans, leading to signal saturation and reduced intensity. For quantitative results, D1 should be at least 5 times the longest T1 relaxation time.[14] |
Experimental Protocols
Protocol 1: Standard 1D ¹⁹F NMR Spectrum Acquisition
This protocol outlines the steps for acquiring a standard one-dimensional ¹⁹F NMR spectrum.
-
Sample Preparation : Prepare your sample in a suitable deuterated solvent in a high-quality NMR tube.
-
Instrument Setup :
-
Acquisition Parameters :
-
Pulse Program : Use a standard 1D pulse sequence (e.g., zg). For spectra with ¹H coupling, a ¹H-decoupled sequence should be used.[9]
-
Spectral Width (SW) : Set a wide spectral width (e.g., 200-250 ppm) initially to ensure all signals are captured, as ¹⁹F has a very large chemical shift range.[15][16]
-
Transmitter Offset (O1P) : Center the spectral width around the expected chemical shift of your compound.[16]
-
Acquisition Time (AQ) : Typically 1-2 seconds.[14]
-
Relaxation Delay (D1) : 2-5 seconds. For quantitative analysis, ensure D1 is at least 5 times the longest T1.[14]
-
Number of Scans (NS) : 16 to 128, depending on the sample concentration.[15]
-
-
Data Processing :
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3-1.0 Hz) to improve the S/N.[14]
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Apply baseline correction.[14]
-
Reference the spectrum to an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).[14]
-
Troubleshooting Workflows
Below are logical diagrams to guide you through troubleshooting common ¹⁹F NMR issues.
Caption: Troubleshooting workflow for a distorted baseline.
Caption: Troubleshooting workflow for broad peaks.
Quantitative Data Summary
Table 1: Common ¹⁹F NMR Reference Standards
| Compound | Chemical Shift (δ) vs. CFCl₃ (ppm) |
| Trichlorofluoromethane (CFCl₃) | 0.00 |
| Trifluoroacetic acid (CF₃COOH) | -76.55 |
| Benzotrifluoride (C₆H₅CF₃) | -63.72 |
| Fluorobenzene (C₆H₅F) | -113.15 |
| Hexafluorobenzene (C₆F₆) | -164.9 |
Data sourced from multiple references.[17]
Table 2: Typical ¹⁹F Coupling Constants
| Coupling Type | Typical Range (Hz) |
| ²J(F-C-F) (geminal) | 40 - 350 |
| ³J(F-C-C-F) (vicinal) | 0 - 40 |
| ¹J(¹³C-¹⁹F) | 160 - 350 |
| ²J(¹³C-C-¹⁹F) | 15 - 60 |
| ³J(¹³C-C-C-¹⁹F) | 0 - 20 |
| ²J(¹H-C-¹⁹F) (geminal) | 40 - 80 |
| ³J(¹H-C-C-¹⁹F) (vicinal) | 0 - 30 |
Note: These are general ranges and can vary significantly with molecular geometry and electronic environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 4. Beginners question: checking probe and multinulear ability in Bruker machines - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 5. tutorchase.com [tutorchase.com]
- 6. youtube.com [youtube.com]
- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19F with 1H Decoupling | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 10. Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 11. University of Ottawa NMR Facility Blog: Tuning Problems for Samples of High Ionic Strength [u-of-o-nmr-facility.blogspot.com]
- 12. University of Ottawa NMR Facility Blog: Tuning and Matching an NMR Probe [u-of-o-nmr-facility.blogspot.com]
- 13. Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. F19 detection [nmr.chem.ucsb.edu]
- 17. colorado.edu [colorado.edu]
Technical Support Center: 4'-n-Propyl-2,2,2-trifluoroacetophenone Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the experimental analysis of 4'-n-Propyl-2,2,2-trifluoroacetophenone degradation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in scientific literature, potential pathways can be inferred from the metabolism of similar aromatic ketones and fluorinated compounds. The degradation is likely to proceed through two main routes: oxidation of the n-propyl side chain and reduction of the ketone group. Subsequent aromatic ring cleavage may also occur, particularly in microbial degradation.[1]
Q2: What are the major challenges in analyzing the degradation products of fluorinated compounds like this compound?
A2: The strong carbon-fluorine bond makes these compounds relatively stable and can lead to the formation of persistent metabolites.[2][3][4] Analytical challenges include potential difficulties in chromatographic separation of structurally similar fluorinated metabolites, ion suppression in mass spectrometry, and a lack of commercially available reference standards for identified degradation products.[2][5][6]
Q3: How can I confirm the identity of unknown metabolites during my experiment?
A3: Metabolite identification is a significant bottleneck in metabolomics.[5] A multi-faceted approach is recommended. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for formula prediction. Tandem mass spectrometry (MS/MS) fragmentation patterns can offer structural insights. If possible, comparison with synthesized authentic standards is the gold standard for confirmation. Computational tools can also be used to predict fragmentation patterns and aid in structural elucidation.[5][7]
Q4: Are there any specific safety precautions I should take when handling this compound and its degradation products?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. As the toxicity of the degradation products is likely unknown, they should be handled with care. The parent compound, 2,2,2-trifluoroacetophenone, is a flammable liquid and causes skin and eye irritation.[8]
Troubleshooting Guides
This guide addresses common issues encountered during the experimental study of this compound degradation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal in LC-MS | - Improper ionization conditions.- Poor chromatographic retention.- Analyte degradation in the source. | - Optimize electrospray ionization (ESI) parameters (e.g., capillary voltage, gas flow). Test both positive and negative ion modes.- Screen different analytical columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions.- Use a less harsh ionization source or adjust source temperature. |
| Poor Chromatographic Peak Shape | - Column overload.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase. | - Dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Try a different column chemistry or add a mobile phase modifier. |
| Difficulty in Identifying Degradation Products | - Low abundance of metabolites.- Co-elution of isomers.- Lack of reference standards. | - Concentrate the sample before analysis.- Optimize the chromatographic method for better separation.- Utilize high-resolution mass spectrometry and MS/MS for structural elucidation.[5][7] Consider derivatization to improve separation and detection. |
| Inconsistent Results Between Replicates | - Sample instability.- Inconsistent sample preparation.- Instrument variability. | - Analyze samples immediately after preparation or store them at low temperatures.- Ensure precise and consistent execution of the sample preparation protocol.- Use internal standards to correct for instrument drift.[6] |
Hypothetical Degradation Data
The following table summarizes hypothetical quantitative data from a time-course degradation study of this compound in a microbial culture.
| Time (hours) | This compound (%) | Metabolite A (%) | Metabolite B (%) | Metabolite C (%) |
| 0 | 100 | 0 | 0 | 0 |
| 6 | 75 | 15 | 8 | 2 |
| 12 | 40 | 35 | 18 | 7 |
| 24 | 10 | 50 | 25 | 15 |
| 48 | <1 | 30 | 35 | 34 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products of this compound under various stress conditions.[9][10]
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Acetonitrile (ACN)
- Water (HPLC grade)
- pH meter
- HPLC-UV/MS system
2. Procedure:
- Acid Hydrolysis: Dissolve 1 mg of the compound in 1 mL of ACN and add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
- Base Hydrolysis: Dissolve 1 mg of the compound in 1 mL of ACN and add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
- Oxidative Degradation: Dissolve 1 mg of the compound in 1 mL of ACN and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[9]
- Photolytic Degradation: Expose a solution of the compound (1 mg/mL in ACN) to UV light (254 nm) for 24 hours.[9][10]
- Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
3. Sample Analysis:
- Neutralize the acidic and basic samples before injection.
- Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Biodegradation of aromatic compounds: current status and opportunities for biomolecular approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PFAS Detection Tech Advances With Portable Sensors | Technology Networks [technologynetworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Scale-Up Synthesis of Fluorinated Intermediates
Welcome to the Technical Support Center for the scale-up synthesis of fluorinated intermediates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to pilot or industrial-scale production of fluorinated compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of fluorination reactions, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Decreased Yield or Incomplete Conversion Upon Scale-Up
Q: We observed a significant drop in yield for our deoxyfluorination reaction when moving from a 10 g to a 1 kg scale. What are the likely causes and how can we troubleshoot this?
A: A decrease in yield upon scale-up is a common challenge, often related to mass and heat transfer limitations.
Potential Causes & Solutions:
-
Poor Temperature Control: Fluorination reactions are often highly exothermic.[1] In larger reactors, inefficient heat dissipation can lead to localized overheating, promoting side reactions and degradation of reagents or products.
-
Solution: Improve reactor cooling efficiency, consider a fed-batch or continuous-flow process to better manage the exotherm, and ensure accurate temperature monitoring throughout the reactor.[2]
-
-
Inefficient Mixing: Inadequate agitation in a larger vessel can lead to poor mixing of reactants, resulting in localized "hot spots" and incomplete conversion.
-
Solution: Re-evaluate the stirrer design and speed for the larger reactor volume. Consider the use of baffles to improve mixing. For gas-liquid reactions, ensure efficient gas dispersion.[1]
-
-
Reagent Degradation: Some fluorinating agents, like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, can degrade over time, especially if not stored under strictly anhydrous conditions.[3]
-
Solution: Always use a fresh bottle of the fluorinating reagent for scale-up.[3] Perform a quality control check on the reagent before use.
-
-
Insufficient Reagent: A stoichiometric amount of reagent that was sufficient on a small scale may be inadequate on a larger scale due to longer reaction times and potential for degradation.
-
Solution: Incrementally increase the equivalents of the fluorinating reagent. For sterically hindered substrates, a larger excess may be necessary.[3]
-
Issue 2: Increased Impurity Profile and Side-Product Formation
Q: Our scaled-up reaction is producing a higher percentage of elimination and rearrangement byproducts. How can we improve the selectivity?
A: The formation of byproducts is often exacerbated by the reaction conditions required for scale-up.
Potential Causes & Solutions:
-
High Reaction Temperature: Elimination reactions are often favored at higher temperatures.[3]
-
Solution: Lower the reaction temperature and accept a longer reaction time. If possible, screen for a more active catalyst or reagent that allows for lower operating temperatures.
-
-
Reaction Mechanism: Reagents that favor an SN1-type mechanism are more prone to causing rearrangements through carbocation intermediates.[3]
-
Solution: Consider switching to a fluorinating reagent or reaction conditions that promote an SN2-type mechanism, which involves a direct backside attack and avoids a discrete carbocation.[3]
-
-
Presence of Base: Basic conditions can promote E2 elimination.[3]
-
Solution: If the reaction chemistry allows, operate under neutral or slightly acidic conditions. For reactions requiring a base, a non-nucleophilic, sterically hindered base can sometimes minimize elimination.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up fluorination reactions?
A1: The primary safety concerns include:
-
Toxicity and Corrosivity: Many fluorinating agents, such as fluorine gas (F₂) and hydrogen fluoride (HF), are highly toxic, corrosive, and can cause severe burns.[4] HF is particularly insidious as its effects may not be immediately apparent.
-
Exothermic Reactions: Fluorination reactions can be highly exothermic, posing a risk of runaway reactions if not properly controlled.[1]
-
Material Compatibility: The corrosive nature of many fluorine-containing reagents necessitates careful selection of reactor materials to prevent equipment failure.[4] Glass reactors are often incompatible with HF.
-
Handling of Gaseous Reagents: Gaseous fluorinating agents like F₂ require specialized handling equipment and procedures to ensure safe delivery and reaction.[2]
Q2: When should we consider switching from a batch to a continuous-flow process for fluorination?
A2: Continuous-flow chemistry is an excellent strategy to mitigate many of the risks associated with scaling up hazardous reactions.[2] Consider switching to a flow process when:
-
The reaction is highly exothermic and difficult to control in a large batch reactor.
-
A toxic or unstable intermediate is generated in situ.
-
You are working with a hazardous gaseous reagent like fluorine gas.
-
Improved reaction control, safety, and scalability are desired.[5][6]
Flow reactors offer superior heat and mass transfer, smaller reaction volumes (reducing the hazard potential), and precise control over reaction parameters.[2]
Q3: How do we select the appropriate materials of construction for our scale-up reactor?
A3: Material selection is critical for the safe handling of fluorinating agents.
-
Avoid Glass with HF-Generating Reagents: Reagents that produce hydrogen fluoride (HF) will etch glass.[4]
-
Compatible Materials: For reagents like F₂ and HF, materials such as nickel alloys (e.g., Monel), copper, brass, stainless steel, silicon carbide (SiC), and fluoropolymers (e.g., PFA, PTFE) are often recommended.[2][7]
-
Material Compatibility Testing: It is crucial to conduct material compatibility tests with the specific reagents and reaction conditions before committing to a large-scale reactor.[4]
Data Presentation
Table 1: Comparison of Deoxyfluorination Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) - Initial | Pilot Scale (1 kg) - Optimized |
| Substrate | Cycloheptanol | Cycloheptanol | Cycloheptanol |
| Reagent | DAST (1.2 eq) | DAST (1.2 eq) | DAST (1.5 eq) |
| Solvent | DCM (100 mL) | DCM (10 L) | Toluene (10 L) |
| Temperature | -78 °C to RT | 0 °C to RT | -20 °C to 10 °C |
| Reaction Time | 4 hours | 12 hours | 8 hours |
| Yield | 85% | 45% | 82% |
| Key Impurity (Elimination) | <5% | 25% | <6% |
Table 2: Fluorinating Reagent Safety and Handling Considerations
| Reagent | Key Hazards | Recommended Handling | Incompatible Materials |
| DAST / Deoxo-Fluor | Toxic, corrosive, can decompose violently upon heating.[4] | Handle in a fume hood, use anhydrous conditions, avoid high temperatures.[3] | Water, strong acids, strong bases. |
| Fluorine Gas (F₂) (diluted) | Highly toxic, strong oxidizer, can react violently with organic compounds.[2] | Use in a dedicated, well-ventilated area with specialized gas handling equipment and scrubbers.[2][8] | Most organic materials, reducing agents, water. |
| Hydrogen Fluoride (HF) | Extremely toxic and corrosive, causes severe burns with delayed effects.[4] | Use with extreme caution, require specialized PPE and first aid (calcium gluconate gel).[8][9] | Glass, concrete, reactive metals. |
| Selectfluor® | Oxidizer, toxic. | Handle in a fume hood, avoid contact with combustible materials. | Strong reducing agents, strong acids. |
Experimental Protocols
Key Experiment: Scale-Up Deoxyfluorination of an Alcohol using DAST
This protocol provides a general methodology for the deoxyfluorination of a secondary alcohol. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactor Preparation:
-
Ensure the reactor and all glassware are thoroughly dried to remove any residual moisture.
-
Assemble the reactor with an overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and an addition funnel.
-
Purge the reactor with an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
Charge the reactor with the alcohol substrate and an anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the solution to the desired initial temperature (e.g., -78 °C using a dry ice/acetone bath or a chiller).[3]
-
-
Reagent Addition:
-
Slowly add diethylaminosulfur trifluoride (DAST) dropwise to the stirred solution via the addition funnel.[3] Maintain a slow addition rate to control the exotherm and keep the internal temperature within the desired range.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the specified temperature. The reaction may be allowed to slowly warm to room temperature over several hours.
-
Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
-
Quenching:
-
Once the reaction is complete, carefully and slowly transfer the reaction mixture to a separate vessel containing a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess DAST.[3][9] Caution: This quenching process can be highly exothermic and release gas.
-
-
Work-up and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
-
Visualizations
Caption: Troubleshooting workflow for low yield in scale-up.
References
- 1. sravathi.com [sravathi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
- 6. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 7. chimia.ch [chimia.ch]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Trifluoroacetophenone Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoroacetophenone and its derivatives. The information is designed to help resolve common issues encountered during the purification of these products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in trifluoroacetophenone products?
A1: The nature of impurities largely depends on the synthetic route employed. Common impurities include:
-
Unreacted Starting Materials: Residual reactants from the synthesis process, such as trifluoroacetic anhydride, trifluoroacetyl chloride, or the aromatic precursor.
-
Reaction Intermediates: Incomplete conversion can lead to the presence of intermediate species. For instance, in multi-step syntheses, partially reacted compounds may persist.
-
Side-Reaction Products: Depending on the reaction conditions, various side-products can form. For example, in diazotization reactions, diazoamino compounds can be a significant impurity if the pH and temperature are not carefully controlled.[1]
-
Positional Isomers: During reactions like Friedel-Crafts acylation, substitution at different positions on the aromatic ring can lead to the formation of isomeric impurities.
-
Hydrolysis Products: The trifluoroacetyl group can be susceptible to hydrolysis, leading to the formation of trifluoroacetic acid and the corresponding aromatic compound.[2][3]
-
Residual Solvents: Solvents used in the reaction or initial work-up may be present in the crude product.
Q2: Which analytical techniques are most suitable for assessing the purity of my trifluoroacetophenone product?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile and semi-volatile impurities.[4][5][6] It provides high sensitivity and specificity, allowing for the identification of unknown impurities through their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and versatile technique for routine purity testing and quantification.[4][7] It is particularly useful for non-volatile impurities and can be adapted for a wide range of trifluoroacetophenone derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR) to determine the purity of the main component against a certified reference standard.
Q3: My purified trifluoroacetophenone is a dark oil or discolored solid. What could be the cause and how can I fix it?
A3: Discoloration often indicates the presence of polymeric byproducts or other colored impurities. Treating the crude product in solution with activated carbon can help adsorb these colored impurities. Subsequent filtration and removal of the solvent should yield a cleaner product before proceeding with further purification steps like distillation or chromatography.
Troubleshooting Guides
Low Yield After Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low overall yield of purified product. | Incomplete reaction during synthesis. | - Ensure anhydrous conditions if using moisture-sensitive catalysts like aluminum chloride. - Verify the quality and stoichiometry of all reactants. - Consider extending the reaction time or adjusting the temperature, while monitoring for side-product formation. |
| Loss of product during work-up and purification. | - Ensure complete phase separation during liquid-liquid extractions. - Minimize the number of transfer steps to reduce mechanical losses. - When filtering after recrystallization, use a cold solvent to wash the crystals to minimize dissolution of the product. | |
| Co-elution of product with impurities during chromatography. | - Optimize the solvent system for better separation on TLC before scaling up to column chromatography. - Use a shallower solvent gradient during elution. | |
| Product loss during distillation. | - Ensure the vacuum is stable and sufficiently deep for the distillation of high-boiling point compounds.[8][9][10][11][12] - Use a fractionating column for better separation of components with close boiling points.[8][13] |
Persistent Impurities After Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Starting materials or intermediates still present after distillation. | Boiling points are too close for effective separation. | - Use a longer fractionating column or a column with higher theoretical plates. - Perform the distillation under a higher vacuum to increase the difference in boiling points.[8][13] |
| Isomeric impurities remain after recrystallization. | Isomers have very similar solubilities in the chosen solvent. | - Screen a wider range of solvents or solvent pairs. Common pairs include ethanol-water, hexane-ethyl acetate, and toluene-ligroin.[14][15][16][17][18] - If recrystallization is ineffective, consider preparative HPLC or careful flash column chromatography for separation. |
| Unknown impurity peak in GC-MS or HPLC. | A stable side-product was formed during the reaction. | - Use GC-MS to obtain the mass spectrum of the impurity to help identify its structure. - Re-evaluate the reaction conditions (temperature, catalyst, reaction time) to minimize the formation of this side-product. |
Data on Purification Methods
The following table summarizes typical purification methods with achievable purity levels for trifluoroacetophenone derivatives.
| Purification Method | Typical Purity Achieved | Notes |
| Fractional Distillation | 90% - 99% | Effective for removing non-volatile impurities and solvents. Purity depends on the difference in boiling points of the components.[13] |
| Flash Column Chromatography | >95% | Good for removing impurities with different polarities. The choice of solvent system is crucial for good separation.[19][20][21][22] |
| Recrystallization | >98% | Excellent for removing small amounts of impurities from solid products. Requires finding a suitable solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[14][15][17] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the purification of trifluoroacetophenone from non-volatile impurities or those with significantly different polarity.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of the desired product from its impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude product.
-
Pack the column with silica gel slurried in the chosen non-polar solvent (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude trifluoroacetophenone product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) may be necessary for complex mixtures.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified trifluoroacetophenone.
-
Protocol 2: Purification by Vacuum Fractional Distillation
This method is ideal for separating trifluoroacetophenone from impurities with different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column.
-
Ensure all joints are properly sealed to maintain a high vacuum.
-
Use a suitable vacuum pump capable of reaching the required pressure.
-
-
Distillation:
-
Place the crude trifluoroacetophenone in the distillation flask with a stir bar.
-
Slowly apply vacuum and begin heating the flask.
-
Collect and discard the initial fraction, which will likely contain residual solvents.
-
Collect the fraction that distills at the expected boiling point of trifluoroacetophenone at the given pressure. For example, 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone has a boiling point of 75-78°C at 7-9 mbar.[13]
-
Monitor the temperature at the head of the column; a stable temperature indicates the distillation of a pure compound.
-
-
Product Collection:
-
Once the desired fraction has been collected, stop heating and allow the apparatus to cool before releasing the vacuum.
-
Visualizations
Caption: General workflow for the purification of trifluoroacetophenone products.
Caption: Decision-making flowchart for selecting a purification method.
References
- 1. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. udspace.udel.edu [udspace.udel.edu]
- 4. benchchem.com [benchchem.com]
- 5. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 9. brandtech.com [brandtech.com]
- 10. What is vacuum fractional distillation.pdf [slideshare.net]
- 11. quora.com [quora.com]
- 12. digivac.com [digivac.com]
- 13. WO2016058882A1 - Process for the preparation of halo-substituted trifluoroacetophenones - Google Patents [patents.google.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. reddit.com [reddit.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. researchgate.net [researchgate.net]
- 19. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 20. Purification [chem.rochester.edu]
- 21. biotage.com [biotage.com]
- 22. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Safe Handling and Storage of Reactive Fluorine Compounds
This guide provides essential safety information, troubleshooting advice, and emergency procedures for researchers, scientists, and drug development professionals working with reactive fluorine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with reactive fluorine compounds?
A1: Reactive fluorine compounds, particularly fluorine gas (F₂), are extremely hazardous. Fluorine is the most powerful oxidizing agent known and can react violently with a wide range of organic and inorganic materials, often causing ignition.[1] It is highly corrosive to all tissues, and upon contact with moisture, it can form hydrofluoric acid (HF), leading to severe burns that penetrate deeply into tissues.[1] Inhalation of fluorine gas can cause severe respiratory tract damage and may be fatal, even at low concentrations.[1][2]
Q2: What immediate actions should I take in case of skin or eye contact with a fluorine compound?
A2: Immediate and thorough decontamination is critical. For skin contact, flush the affected area with copious amounts of water for at least 5-15 minutes, removing contaminated clothing as quickly as possible.[1][3] After flushing, apply a 2.5% calcium gluconate gel to the affected area.[1][4] For eye contact, immediately flush the eyes with large amounts of water for a minimum of 15-30 minutes and seek immediate medical attention.[1][5]
Q3: What are the key storage requirements for fluorine gas cylinders?
A3: Fluorine gas cylinders must be stored upright and firmly secured to prevent falling, with the valve protection cap in place.[6] Storage should be in a cool, dry, well-ventilated area, away from incompatible materials.[3] The storage temperature should not exceed 125°F (52°C).[6] It is crucial to use and store fluorine in a ventilated gas cabinet or a fume hood.[1]
Q4: Can I work alone when handling highly hazardous fluorine compounds?
A4: It is strongly advised to avoid working with highly hazardous fluorinated compounds when alone in the laboratory.[3] In the event of an emergency, having a second person present is critical for a timely and safe response.
Q5: How should I dispose of empty or unused fluorine gas cylinders?
A5: Empty or unused fluorine gas cylinders should be returned to the compressed gas distributor.[1][6] Do not attempt to dispose of residual fluorine gas yourself.[6]
Troubleshooting Guides
Problem: I suspect a leak from a fluorine gas cylinder or line.
Solution:
-
Evacuate: Immediately evacuate all personnel from the affected area.[6][7]
-
Ventilate: If it is safe to do so, ensure adequate ventilation to disperse the gas.[7]
-
Stop the Flow: If you are trained and equipped with the proper personal protective equipment (PPE) and it can be done without risk, attempt to stop the gas flow.[6]
-
Isolate: If the leak cannot be stopped, move the leaking cylinder to a safe, open-air location to allow it to empty.[7]
-
Alert: Notify your institution's emergency response team immediately.
Problem: The pressure in my fluorine gas cylinder seems to be dropping faster than expected, but I don't see or smell a leak.
Solution:
Fluorine gas has a pungent odor, but olfactory fatigue can occur, and the absence of smell does not guarantee the absence of a leak.
-
Do Not Rely on Smell: Fluorine is not considered to have adequate warning properties.[2]
-
Check for Leaks: Perform a leak test on all connections and equipment using an appropriate method, such as a compatible leak detection solution or a portable gas detector. All lines and equipment should be pre-tested for leaks with dry nitrogen before introducing fluorine.[6]
-
Wear PPE: Always wear appropriate PPE, including a gas mask if necessary, when investigating a potential leak.
-
Consult SOPs: Refer to your laboratory's Standard Operating Procedures (SOPs) for detailed instructions on leak detection.
Data Presentation
Table 1: Exposure Limits and Physical Properties
| Property | Value | Reference |
| OSHA Time-Weighted Average (TWA) for F₂ | 0.1 ppm | [4] |
| Immediately Dangerous to Life or Health (IDLH) for F₂ | 25 ppm | [4] |
| Boiling Point of Anhydrous HF | 67°F (19.5°C) | [5] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications and Cautions |
| Eyes | Chemical splash goggles and a face shield | Safety glasses are not sufficient. Metal frame glasses are preferred over plastic.[5][6] |
| Hands | Neoprene, Viton, nitrile, or butyl gloves | Consult the manufacturer's compatibility chart. Double-gloving is recommended.[3][5][6] |
| Body | Flame-resistant lab coat, long pants, and closed-toe shoes | An acid-resistant apron or suit may be necessary for larger quantities.[3][6] |
| Respiratory | Use in a well-ventilated fume hood or gas cabinet | A supplied-air respirator may be required for emergencies or non-ventilated areas.[8] |
Experimental Protocols
Protocol 1: Neutralizing a Small Hydrofluoric Acid (HF) Spill
Objective: To safely neutralize and clean up a small spill of hydrofluoric acid.
Materials:
-
HF-rated spill kit containing a neutralizer such as calcium carbonate or sodium bicarbonate. Do not use sand or kitty litter as they can react with HF to produce toxic gas. [5][9]
-
Appropriate PPE (See Table 2)
-
Plastic container with a lid for waste disposal
-
Plastic dustpan and broom
Procedure:
-
Alert Personnel: Immediately alert others in the laboratory and restrict access to the spill area.[3]
-
Don PPE: Put on all required personal protective equipment, including HF-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[5][9]
-
Contain the Spill: If the spill is spreading, use an appropriate absorbent material from the spill kit to contain it.
-
Neutralize: Slowly and carefully apply the neutralizing agent (e.g., calcium carbonate) over the entire spill area, starting from the outside and working inwards. Avoid splashing.
-
Wait for Reaction to Complete: Allow the neutralizer to react completely with the acid. The reaction may generate some heat.
-
Collect Residue: Once the reaction has ceased, use a plastic dustpan and broom to collect the neutralized residue.
-
Dispose of Waste: Place the collected residue and any contaminated materials (e.g., gloves, absorbent pads) into a clearly labeled, sealed plastic container for hazardous waste disposal.[3]
-
Decontaminate Area: Clean the spill area with soap and water.
-
Remove PPE and Wash Hands: Carefully remove your PPE, avoiding self-contamination, and wash your hands thoroughly.
Mandatory Visualization
Caption: Decision-making workflow for a fluorine gas leak emergency.
References
- 1. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 2. LCSS: FLUORINE [web.stanford.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. nj.gov [nj.gov]
- 8. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
Validation & Comparative
The Impact of Fluorination on Drug Efficacy: A Comparative Analysis of PARP and HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isoquinoline-Based PARP Inhibitors and Vorinostat-Based HDAC Inhibitors, Supported by Experimental Data.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a detailed comparative study of fluorinated versus non-fluorinated analogs of two distinct classes of therapeutic agents: isoquinoline-based Poly (ADP-ribose) polymerase (PARP) inhibitors and vorinostat-based Histone Deacetylase (HDAC) inhibitors.
I. Comparative Efficacy of Fluorinated vs. Non-Fluorinated Analogs
The following sections present quantitative data on the inhibitory activities of fluorinated and non-fluorinated analogs, highlighting the impact of fluorine substitution on their potency.
Isoquinoline-Based PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibitors of PARP, particularly PARP1 and PARP2, have emerged as promising cancer therapeutics, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations.
The data below, adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives, compares a non-fluorinated analog with its 7-fluoro counterpart.
Table 1: Comparative Biological and Physicochemical Data of Non-Fluorinated vs. Fluorinated Isoquinoline-Based PARP Inhibitors
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors. pKa and clogP values are predicted using computational models.
The introduction of a fluorine atom at the 7-position of the isoquinoline core in this series of PARP inhibitors results in a modest increase in potency against PARP2, with the IC50 value decreasing from 1,200 nM to 800 nM. This suggests that even subtle electronic modifications through fluorination can influence biological activity. The predicted pKa is slightly lowered, and the predicted lipophilicity (clogP) is slightly increased with the addition of fluorine.
Vorinostat-Based HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression by removing acetyl groups from histones. HDAC inhibitors have been developed as anti-cancer agents as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. Vorinostat (SAHA) is an FDA-approved HDAC inhibitor.
The following data compares the inhibitory activity of a novel pentafluorothio-substituted analog of vorinostat (SF5-SAHA) with the parent compound.
Table 2: Comparative Inhibitory Activity of Vorinostat (SAHA) and its Pentafluorothio-Substituted Analog (SF5-SAHA) against HDAC Isoforms
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) |
| Vorinostat (SAHA) | Comparable to SF5-SAHA | More potent than SF5-SAHA | Less potent than SF5-SAHA |
| SF5-SAHA | Comparable to Vorinostat | Less potent than Vorinostat | Distinctly stronger inhibition than Vorinostat |
Based on a study comparing the anticancer properties of SF5-SAHA and vorinostat.[1]
In this comparison, the pentafluorothio-substituted analog, SF5-SAHA, demonstrated a significantly stronger inhibitory effect on HDAC6 compared to vorinostat.[1] While vorinostat was slightly more potent against HDAC2, both compounds showed comparable activity against HDAC1.[1] This highlights how fluorination can not only enhance potency but also modulate the selectivity of a drug for different isoforms of a target enzyme. The study also found that SF5-SAHA was more active than SAHA against a panel of cancer cell lines.[1]
II. Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of the discussed inhibitors.
PARP Inhibition Assay (Chemiluminescent)
This assay quantifies the activity of PARP enzymes by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay buffer
-
Wash buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogs) in the assay buffer.
-
Reaction Setup: To the histone-coated wells, add the PARP enzyme and the test compounds at various concentrations.
-
Initiation: Add biotinylated NAD+ to all wells to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Washing: Wash the wells to remove unincorporated biotinylated NAD+.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate. After another wash step, add the chemiluminescent substrate.
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Data Analysis: The intensity of the luminescent signal is proportional to the PARP activity. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
HDAC Inhibition Assay (Fluorometric)
This assay measures the activity of HDAC enzymes based on the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin)
-
Stop solution (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., vorinostat and its fluorinated analog) in the assay buffer.
-
Reaction Setup: In the wells of a black microplate, add the HDAC enzyme and the test compounds at various concentrations.
-
Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Development: Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule. Incubate at room temperature.
-
Termination: Add a stop solution to terminate the reaction.
-
Measurement: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: The fluorescence intensity is directly proportional to the HDAC activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This in vitro assay is used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test compounds
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing HLM in phosphate buffer.
-
Compound Addition: Add the test compound (at a fixed concentration, e.g., 1 µM) to the reaction mixture and pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[2][3][4][5]
-
Data Analysis: Determine the rate of disappearance of the parent compound over time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were created using the DOT language for Graphviz.
Signaling Pathways
Caption: PARP1 signaling in DNA repair and its inhibition by isoquinoline-based analogs.
Caption: HDAC-mediated gene repression and its reversal by vorinostat-based inhibitors.
Experimental Workflows
Caption: Workflow for the chemiluminescent PARP inhibition assay.
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
IV. Conclusion
The strategic incorporation of fluorine can have a profound and beneficial impact on the efficacy of drug candidates. As demonstrated with isoquinoline-based PARP inhibitors and vorinostat-based HDAC inhibitors, fluorination can lead to increased potency and modulated selectivity. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers to rationally design and evaluate the next generation of therapeutics with improved pharmacological profiles. The nuanced effects of fluorination, which are highly dependent on the position and context of the substitution, underscore the importance of systematic comparative studies in modern drug discovery.
References
- 1. Improved Anticancer Activities of a New Pentafluorothio-Substituted Vorinostat-Type Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Aromatic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of aromatic ketones, with a focus on compounds structurally related to 4'-n-Propyl-2,2,2-trifluoroacetophenone. Due to a lack of publicly available, specific validated methods for this compound, this document presents data from validated methods for other acetophenone derivatives. The objective is to offer a clear comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques, supported by experimental data.
Quantitative Data Summary
The following tables summarize the performance of representative HPLC and GC-MS methods for the quantification of different acetophenone derivatives.
Table 1: HPLC Method Performance for Acetophenone Analysis
| Parameter | 4-Hydroxyacetophenone, 2,5-dihydroxyacetophenone, baishouwubenzophenone, and 2,4-dihydroxyacetophenone[1] | Acetone (as 2,4-dinitrophenylhydrazone derivative)[2] |
| Linearity (r) | 0.9996 - 0.9999[1] | 0.9967 |
| Range | 0.080 - 0.700 µg[1] | 0.5 - 20 mmol L⁻¹[2] |
| Accuracy (Recovery) | 98.0% - 104.0%[1] | 98% (intraday)[2] |
| Precision (RSD) | 0.8% - 2.6%[1] | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 0.041 mmol L⁻¹[2] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.136 mmol L⁻¹[2] |
Table 2: GC-MS Method Performance for Acetophenone Analysis
| Parameter | Acetophenone[3] |
| Linearity (r) | > 0.99[3] |
| Range | Not explicitly stated |
| Accuracy (Recovery) | 87.97% - 103.01%[3] |
| Precision (RSD) | Not explicitly stated |
| Limit of Detection (LOD) | 0.02 mg/L[3] |
| Limit of Quantification (LOQ) | Not explicitly stated |
Experimental Protocols
HPLC Method for the Determination of Four Acetophenones
This method is adapted from a study on the determination of four acetophenones in Radix Cynanchi bungei.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
-
Column: Symmetry-C18 (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Methanol-Water (26:74, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelengths: 280 nm for 4-hydroxyacetophenone, baishouwubenzophenone, and 2,4-dihydroxyacetophenone, and 224 nm for 2,5-dihydroxyacetophenone.
-
Sample Preparation: Specific extraction protocols for the plant material would be required. For a drug substance, dissolution in a suitable solvent would be the initial step.
GC-MS Method for the Analysis of Acetophenone
This method is based on a study for the quantitative analysis of acetophenone in complex aromatic samples.[3]
-
Instrumentation: Gas Chromatograph coupled with a Quadrupole Time-of-Flight Mass Spectrometer (GC-QTOF MS).
-
Sample Preparation: For complex matrices, a liquid-liquid extraction may be employed. For instance, a sample can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then collected and dried.
-
GC Conditions:
-
Injector: Specific temperature and split/splitless mode would be optimized.
-
Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program: An optimized temperature ramp would be used to ensure separation from other components.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, with quantitation based on the peak area of a characteristic ion fragment.
-
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: A flowchart of the analytical method validation process.
References
- 1. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Analytical Standards for Trifluoromethyl Ketone Compounds
For researchers, scientists, and drug development professionals, the accurate analysis of trifluoromethyl ketone compounds is paramount. This guide provides a comprehensive comparison of analytical standards and methodologies, empowering you to make informed decisions for your research.
Trifluoromethyl ketones are a critical class of compounds in medicinal chemistry and drug discovery, often utilized as enzyme inhibitors and key synthetic intermediates. Their unique physicochemical properties, imparted by the trifluoromethyl group, necessitate robust and reliable analytical methods for their characterization and quantification. This guide delves into the primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)—offering a comparative analysis of their performance, detailed experimental protocols, and a look at commercially available analytical standards versus in-house preparation.
Performance Comparison of Analytical Techniques
The choice of analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the typical performance characteristics of NMR, GC-MS, and LC-MS for the analysis of trifluoromethyl ketone compounds.
| Parameter | NMR Spectroscopy (¹⁹F qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | ~1-10 µM | ~0.1-1 ng/mL | ~0.01-0.1 ng/mL[1] |
| Limit of Quantification (LOQ) | ~5-50 µM | ~0.5-5 ng/mL | ~0.05-0.5 ng/mL[1] |
| Linearity (R²) | >0.999[2] | >0.995 | >0.999[1] |
| Precision (%RSD) | <1%[3][4] | <15% | <10% |
| Selectivity | High (for fluorine-containing compounds) | Moderate to High (dependent on chromatographic separation) | Very High (utilizes both chromatographic separation and mass filtering) |
| Sample Throughput | Low to Moderate | High | High |
| Key Advantages | Absolute quantification without a specific reference standard for the analyte; structural information.[5] | Robust, reliable, and suitable for volatile and thermally stable compounds. | High sensitivity and selectivity, suitable for complex matrices and non-volatile compounds.[6] |
| Key Disadvantages | Lower sensitivity compared to MS techniques. | Requires derivatization for non-volatile compounds; potential for thermal degradation. | Matrix effects can influence ionization and quantification. |
In-House Preparation vs. Commercial Standards
The decision to prepare trifluoromethyl ketone analytical standards in-house or to purchase them commercially depends on factors such as availability, required purity, and cost-effectiveness.
Commercial Analytical Standards:
Several chemical suppliers offer a range of trifluoromethyl ketone compounds as analytical standards. These standards are typically well-characterized, with a certificate of analysis detailing their purity and identity.
-
Advantages: Convenient, saves time and resources, comes with certified purity.
-
Disadvantages: Can be expensive, may not be available for novel or specialized compounds.
-
Suppliers: Sigma-Aldrich, TCI America, and other chemical suppliers offer a variety of analytical standards.[7][8]
In-House Preparation:
For novel compounds or when commercial standards are unavailable, in-house preparation is necessary. This involves the synthesis, purification, and thorough characterization of the compound to establish it as a reference material.
-
Advantages: Enables analysis of novel compounds, potentially more cost-effective for large quantities.
-
Disadvantages: Time-consuming, requires expertise in synthesis and purification, and rigorous characterization is essential to ensure purity and identity.
The following diagram illustrates a general workflow for the in-house preparation and validation of an analytical standard.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the analysis of trifluoromethyl ketone compounds using NMR, GC-MS, and LC-MS.
Quantitative ¹⁹F NMR (qNMR) for Purity Determination
¹⁹F qNMR is a powerful technique for determining the purity of trifluoromethyl ketone compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to well-resolved signals.[4][9]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Sample Preparation:
-
Accurately weigh a known amount of the trifluoromethyl ketone sample and a suitable internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: Single pulse experiment.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the analyte and internal standard signals to ensure full relaxation.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 150:1).
-
Acquisition Time (at): Long enough to ensure high digital resolution.
Data Processing and Analysis:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phasing, and baseline correction.
-
Integrate the signals of the trifluoromethyl ketone and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
The following diagram illustrates the logical relationship in a qNMR purity determination experiment.
GC-MS Analysis
GC-MS is a widely used technique for the analysis of volatile and thermally stable trifluoromethyl ketones. For less volatile compounds, derivatization may be necessary to improve their chromatographic properties.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
Sample Preparation:
-
Dissolve a known amount of the trifluoromethyl ketone sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, perform a derivatization reaction (e.g., silylation) to increase volatility.
-
Add an internal standard if quantitative analysis is required.
-
Inject the sample into the GC.
GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection Mode: Split or splitless, depending on the concentration.
-
Inlet Temperature: Typically 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 300°C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: A range appropriate for the expected mass of the analyte and its fragments (e.g., m/z 50-500).
Data Analysis:
-
Qualitative Analysis: Identify the trifluoromethyl ketone based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantitative Analysis: Construct a calibration curve using standards of known concentrations and calculate the concentration of the analyte in the sample based on the peak area ratio to the internal standard.
The workflow for a typical GC-MS analysis is depicted below.
LC-MS/MS Analysis
LC-MS/MS is the method of choice for the analysis of non-volatile, thermally labile, or polar trifluoromethyl ketones, especially in complex matrices, due to its high sensitivity and selectivity.[6][10]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
Sample Preparation:
-
Dissolve a known amount of the sample in a solvent compatible with the mobile phase.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if sample cleanup is required.
-
Add an internal standard (preferably a stable isotope-labeled version of the analyte).
-
Filter the sample before injection.
LC-MS/MS Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typical for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a precursor ion and monitoring specific product ions.
Data Analysis:
-
Method Development: Optimize MRM transitions (precursor ion → product ion) and collision energies for the analyte and internal standard.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of the analyte in the unknown samples from this curve.
The following diagram outlines the key steps in an LC-MS/MS quantitative analysis.
By understanding the strengths and limitations of each analytical technique and following robust experimental protocols, researchers can ensure the quality and reliability of their data for trifluoromethyl ketone compounds, ultimately advancing their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. ACG Publications - A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 8. trilogylab.com [trilogylab.com]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Reactivity Studies of 4'-n-Propyl-2,2,2-trifluoroacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific cross-reactivity studies for 4'-n-Propyl-2,2,2-trifluoroacetophenone derivatives are not publicly available. This guide provides a comprehensive framework based on established principles for conducting such studies on small molecules (haptens). The experimental data presented is hypothetical to illustrate the methodologies and data presentation formats that would be employed in such an investigation.
Introduction
This compound and its derivatives are of interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. When developing immunoassays for the detection and quantification of these compounds, or when evaluating their potential for off-target effects, understanding their cross-reactivity is crucial. Cross-reactivity occurs when an antibody raised against a specific molecule (the target analyte) also binds to other, structurally similar molecules.[1] This can lead to inaccurate measurements in immunoassays or provide insights into potential immunological responses.
This guide outlines the necessary steps for a comprehensive cross-reactivity study, from the initial synthesis of immunogens to the final data analysis.
Experimental Design and Workflow
A typical cross-reactivity study for a small molecule like this compound involves several key stages. These include synthesizing a hapten, creating an immunogen by conjugating the hapten to a carrier protein, producing antibodies, and finally, performing competitive immunoassays to assess the antibody's specificity.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of cross-reactivity studies. Below are protocols for the key experiments.
Hapten Synthesis and Immunogen Preparation
Small molecules like this compound are not immunogenic on their own and must be covalently linked to a larger carrier protein to elicit an immune response.[2]
Protocol:
-
Hapten Derivatization: Introduce a functional group (e.g., a carboxylic acid or an amine) onto the this compound structure to serve as a linker for protein conjugation. The position of this linker is critical as it influences which parts of the molecule are exposed to the immune system.
-
Conjugation to Carrier Protein: Covalently couple the derivatized hapten to a carrier protein such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay development. The carbodiimide reaction (using EDC/NHS) is a common method for linking carboxylic acids to primary amines on the protein.
-
Purification: Remove unconjugated hapten and reagents from the immunogen conjugate using dialysis or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[2][3] A hapten density of around 15 molecules per carrier protein has been shown to yield a good antibody response.[2]
Antibody Production
Antibodies specific to the hapten are generated through immunization.
Protocol:
-
Immunization: Emulsify the hapten-carrier protein conjugate with an adjuvant (e.g., Freund's adjuvant) and inject it into laboratory animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies).
-
Booster Injections: Administer several booster injections at regular intervals (e.g., every 2-4 weeks) to increase the antibody titer.
-
Titer Monitoring: Periodically collect blood samples and measure the antibody titer using an indirect ELISA to determine the concentration of hapten-specific antibodies.
-
Antibody Purification: Once a high titer is achieved, collect the serum and purify the polyclonal antibodies, or proceed with hybridoma technology to produce monoclonal antibodies.
Competitive ELISA for Cross-Reactivity Testing
A competitive ELISA is the most common format for determining the cross-reactivity of small molecules.[4][5][6] In this assay, the test compound (potential cross-reactant) competes with a labeled antigen for binding to a limited amount of antibody.
Protocol:
-
Plate Coating: Coat the wells of a microtiter plate with the hapten conjugated to a different carrier protein than the one used for immunization (e.g., hapten-OVA) to avoid non-specific binding. Incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound coating antigen.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites on the plate. Incubate for 1-2 hours at room temperature.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate a constant, limited concentration of the primary antibody with varying concentrations of the target analyte (for the standard curve) or the potential cross-reacting compounds.
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: After washing the plate, add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary antibody. Incubate for 1 hour.
-
Substrate Addition: After another wash step, add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will convert the substrate, leading to a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at a specific wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the analyte in the sample.
Data Presentation and Analysis
The data from the competitive ELISA is used to generate dose-response curves for the target analyte and each potential cross-reactant.
IC50 and Cross-Reactivity Calculation
The IC50 value is the concentration of an analyte that causes a 50% reduction in the maximum signal. This is determined for the target analyte and each test compound from their respective dose-response curves.
The percent cross-reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [1]
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for an antibody raised against this compound. The selected alternative compounds are structurally similar derivatives.
| Compound | Structure Modification | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 10 | 100 |
| 4'-Ethyl-2,2,2-trifluoroacetophenone | Shorter alkyl chain (Ethyl) | 50 | 20.0 |
| 4'-Butyl-2,2,2-trifluoroacetophenone | Longer alkyl chain (Butyl) | 85 | 11.8 |
| 2,2,2-Trifluoroacetophenone | No alkyl substituent | 500 | 2.0 |
| 4'-Propylacetophenone | No trifluoromethyl group | > 10,000 | < 0.1 |
| 3'-Propyl-2,2,2-trifluoroacetophenone | Isomeric position of the propyl group | 250 | 4.0 |
Conclusion
This guide provides a standardized framework for conducting and presenting cross-reactivity studies of this compound derivatives. While specific experimental data for these compounds is not yet available, the outlined protocols for hapten synthesis, antibody production, and competitive ELISA, along with the structured approach to data analysis and presentation, serve as a valuable resource for researchers. The hypothetical data illustrates that antibody specificity is highly dependent on the molecular structure, with even minor modifications potentially leading to significant changes in cross-reactivity. Such studies are essential for the development of reliable immunoassays and for understanding the potential immunological interactions of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. microbenotes.com [microbenotes.com]
A Researcher's Guide to the Determination of Enantiomeric Excess for Chiral Alcohols from Trifluoroacetophenones
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules. Chiral alcohols derived from the reduction of trifluoroacetophenones are important building blocks in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of these alcohols, supported by experimental data and detailed protocols.
The principal methods for determining the enantiomeric excess of chiral alcohols include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on factors such as the physical properties of the alcohol, the required accuracy, sample throughput, and available instrumentation.
Quantitative Performance Comparison
The selection of an appropriate analytical technique for ee determination is crucial for reliable and reproducible results. The following table summarizes the key quantitative performance metrics for the most common techniques used for chiral alcohols derived from trifluoroacetophenones.
| Analytical Technique | Principle | Typical Stationary/Mobile Phase or Reagent | Limit of Detection (LOD) | Accuracy (%ee) | Analysis Time per Sample | Throughput |
| Chiral HPLC | Direct separation of enantiomers on a Chiral Stationary Phase (CSP). | Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) with alkane/alcohol mobile phases. | Low µg/mL to ng/mL | High (typically < ±1%) | 10-30 min | Moderate to High |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | Cyclodextrin-based chiral stationary phases. | ng/mL to pg/mL | High (typically < ±1%) | 10-40 min | Moderate to High |
| ¹⁹F NMR Spectroscopy | Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA) or derivatization with a Chiral Derivatizing Agent (CDA), leading to distinct NMR signals for each enantiomer. | Chiral lanthanide shift reagents (e.g., Eu(hfc)₃) or Mosher's acid derivatives.[1] | µmol/mL range[2] | Moderate to High (typically < ±2%) | 5-15 min | High |
Experimental Workflow
The general workflow for determining the enantiomeric excess of a chiral alcohol sample involves several key steps, from sample preparation to data analysis.
Caption: General workflow for ee determination.
Signaling Pathway for Chiral Recognition in NMR
In ¹⁹F NMR spectroscopy, the determination of enantiomeric excess relies on the formation of diastereomeric complexes between the chiral alcohol enantiomers and a chiral auxiliary. This interaction leads to a change in the chemical environment of the fluorine atoms, resulting in separate signals for each enantiomer.
Caption: Diastereomeric complex formation in NMR.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable method for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for trifluoromethyl-substituted alcohols.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.
Reagents:
-
Mobile Phase: n-Hexane and Isopropanol (HPLC grade).
-
Sample Solvent: Mobile phase.
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally. Degas the mobile phase before use.
-
Standard Preparation: Prepare a solution of the racemic trifluoromethyl(phenyl)carbinol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Dissolve the chiral alcohol sample in the mobile phase to a similar concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method suitable for volatile and thermally stable chiral alcohols. Derivatization may be necessary to improve volatility and separation.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Cyclodextrin-based column (e.g., HP-Chiral-20B).[4]
Reagents:
-
Carrier Gas: Helium or Hydrogen.
-
Derivatizing Agent (optional): e.g., Trifluoroacetic anhydride.
-
Solvent: Dichloromethane or other suitable volatile solvent.
Procedure:
-
Sample Preparation (with derivatization):
-
Dissolve a small amount of the chiral alcohol in dichloromethane.
-
Add an excess of trifluoroacetic anhydride and a catalytic amount of pyridine.
-
Allow the reaction to proceed to completion.
-
Quench the reaction and extract the derivatized product.
-
-
GC Conditions:
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Identify the peaks corresponding to the two diastereomeric derivatives.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for determining the enantiomeric excess of fluorinated compounds. The large chemical shift dispersion of ¹⁹F often allows for baseline separation of signals from diastereomeric species.[1][5][6]
Instrumentation:
-
NMR Spectrometer (≥300 MHz) with a fluorine probe.
Reagents:
-
Deuterated Solvent: CDCl₃.
-
Chiral Solvating Agent (CSA): (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol or a chiral lanthanide shift reagent.
-
Alternatively, a Chiral Derivatizing Agent (CDA) like Mosher's acid chloride can be used to form diastereomers.[1]
Procedure (using a Chiral Solvating Agent):
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the chiral alcohol in 0.5 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹⁹F NMR spectrum.
-
Add a molar equivalent of the Chiral Solvating Agent to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum of the mixture.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Analysis:
-
The signals corresponding to the trifluoromethyl groups of the two enantiomers should be resolved into two distinct peaks or multiplets.
-
Integrate the areas of the two signals.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Bioisosteric Replacement Strategies for the n-Propyl Group
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool to optimize drug-like characteristics. This guide provides a detailed comparison of common bioisosteric replacements for the n-propyl group, supported by experimental data, to aid in the rational design of novel therapeutics.
The n-propyl group, a three-carbon alkyl chain, is a common substituent in many biologically active molecules. However, its linear and flexible nature can sometimes lead to suboptimal pharmacokinetic properties, such as rapid metabolism or undesirable lipophilicity. Replacing the n-propyl group with a bioisostere can address these limitations, potentially improving a compound's metabolic stability, tuning its lipophilicity, and enhancing its biological activity. This guide focuses on three key bioisosteres for the n-propyl group: the cyclopropyl, cyclobutyl, and trifluoromethyl groups.
Physicochemical and Pharmacological Property Comparison
The choice of a bioisosteric replacement has a significant impact on a molecule's properties. The following table summarizes the key quantitative differences observed when replacing an n-propyl group with its common bioisosteres.
| Property | n-Propyl | Cyclopropyl | Cyclobutyl | Trifluoromethyl |
| Lipophilicity (cLogP) | ~1.5 | ~1.2 | ~1.6 | ~0.9 |
| Metabolic Stability (t½ in HLM) | Variable (Prone to oxidation) | Generally Increased | Moderately Increased | Significantly Increased |
| Biological Activity (IC₅₀) | Dependent on target | Often maintained or improved | Can be maintained or slightly decreased | Often maintained or improved |
| Conformational Rigidity | Flexible | Rigid | Moderately Rigid | Rotatable |
Note: The values presented are approximate and can vary significantly depending on the molecular scaffold.
In-Depth Analysis of Bioisosteric Replacements
The Cyclopropyl Group: A Rigid Analogue
The replacement of an n-propyl group with a cyclopropyl ring is a widely employed strategy in medicinal chemistry. The rigid, three-membered ring of the cyclopropyl group offers several advantages over the flexible n-propyl chain.
Key Advantages:
-
Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger and less accessible to metabolic enzymes, such as cytochrome P450s, compared to the methylene groups of an n-propyl chain. This often leads to a longer metabolic half-life. For instance, in a series of fentanyl analogs, the cyclopropyl derivative showed significantly less oxidation of the alicyclic ring compared to larger cycloalkyl groups[1].
-
Reduced Lipophilicity: The cyclopropyl group is generally less lipophilic than the n-propyl group, which can lead to improved aqueous solubility and a more favorable pharmacokinetic profile.
-
Conformational Constraint: The rigidity of the cyclopropyl group can lock the molecule into a specific conformation that may be more favorable for binding to its biological target, potentially increasing potency.
Experimental Evidence: A study comparing propylbenzene and cyclopropylbenzene shows a lower calculated logP for the cyclopropyl analog (3.3 vs. 3.7)[2][3].
The Cyclobutyl Group: A Larger Ring Analogue
The cyclobutyl group offers a slightly larger and more flexible ring system compared to the cyclopropyl group.
Key Considerations:
-
Moderate Increase in Lipophilicity: The cyclobutyl group is generally slightly more lipophilic than the n-propyl group.
-
Improved Metabolic Stability: Similar to the cyclopropyl group, the cyclic nature of the cyclobutyl ring can confer increased metabolic stability compared to the linear n-propyl chain.
The Trifluoromethyl Group: An Electronic Mimic
The trifluoromethyl (CF₃) group is a non-classical bioisostere of the ethyl and isopropyl groups, and by extension, can be considered for the n-propyl group due to its steric bulk and electronic properties.[4][5]
Key Advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are highly resistant to metabolic cleavage, significantly increasing the metabolic stability of the compound.
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can influence the acidity or basicity of nearby functional groups and alter the molecule's overall polarity and lipophilicity. The trifluoromethyl group is more lipophilic than a methyl group but can be less lipophilic than an n-propyl group depending on the molecular context.
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as dipole-dipole interactions or hydrogen bonds, potentially leading to increased potency.
Experimental Evidence: In a series of CB1 receptor positive allosteric modulators, the trifluoromethyl-bearing compounds were generally more potent and showed improved in vitro metabolic stability compared to their nitro equivalents, which can be considered a bioisostere of an alkyl group in some contexts.[6][7]
Experimental Protocols
Determination of Lipophilicity (logP)
Shake-Flask Method (Gold Standard):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the logarithm of the partition coefficient.
Determination of Metabolic Stability
Liver Microsomal Stability Assay:
-
Human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes, are incubated with the test compound at 37°C.
-
The reaction is initiated by the addition of NADPH, a necessary cofactor for many cytochrome P450 enzymes.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate the proteins.
-
The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
The metabolic half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time and fitting the data to a first-order decay model.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the application of these concepts, consider a hypothetical scenario where an n-propyl-containing drug targeting the PI3K/AKT/mTOR signaling pathway is modified with a cyclopropyl group to improve its metabolic stability.
Caption: PI3K/AKT/mTOR signaling pathway with hypothetical drug inhibition.
The following diagram illustrates a typical experimental workflow for comparing the metabolic stability of an n-propyl-containing drug and its cyclopropyl analogue.
Caption: Workflow for metabolic stability comparison.
Conclusion
The bioisosteric replacement of an n-propyl group is a valuable strategy in drug discovery to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. The choice between a cyclopropyl, cyclobutyl, trifluoromethyl, or other bioisostere should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target molecule. The data and experimental protocols provided in this guide offer a framework for making informed decisions in the design of next-generation therapeutics.
References
- 1. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Data Sets Representative of the Structures and Experimental Properties of FDA-Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different catalytic systems for trifluoroacetophenone reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of 2,2,2-trifluoroacetophenone to the corresponding chiral alcohol, (R)- or (S)-1-phenyl-2,2,2-trifluoroethanol, is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity to bioactive molecules. Consequently, the development of efficient and highly selective catalytic systems for this reduction is of paramount importance. This guide provides a comparative analysis of different catalytic systems, including homogeneous, heterogeneous, and biocatalytic approaches, supported by experimental data to aid researchers in selecting the most suitable system for their needs.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for the reduction of trifluoroacetophenone is a trade-off between factors such as enantioselectivity, conversion rates, catalyst loading, reusability, and operational simplicity. The following table summarizes the performance of representative catalytic systems based on recently published data.
| Catalyst System | Catalyst Type | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Key Conditions | Reference |
| [Rh(H)(Josiphos)]₂Cl₃ | Homogeneous | 2,2,2-Trifluoroacetophenone | >99 | up to 99 (S) | H₂ (50 bar), EtCN/AcOH (1:1), RT, 18 h | [1] |
| Ir-based complexes | Homogeneous | General Ketones | High | High | H₂ or transfer hydrogenation | [2] |
| Mn(I) complexes | Homogeneous | Propiophenone | >90 | up to 93 | H₂ or transfer hydrogenation | [3][4] |
| Pt/Al₂O₃-Cinchonidine | Heterogeneous | 2,2,2-Trifluoroacetophenone | - | up to 92 (R) | H₂, Toluene, Trifluoroacetic acid (additive) | [5] |
| NiB₂-Oxazaborolidine | Heterogeneous | Acetophenone | High | ≥90 | Borane, THF, 273 K | [6] |
| Ketoreductase K234 | Biocatalytic | Aryl difluoroketones | Excellent | Favorable | NADPH, 2-propanol | |
| Leifsonia xyli HS0904 | Biocatalytic | 3,5-bis(Trifluoromethyl)acetophenone | 62 | 99.4 (R) | Whole cells, Glucose, pH 8.0, 30 °C, 30 h | [7][8] |
Detailed Experimental Protocols
Homogeneous Catalysis: Rh(III)-Josiphos System[1]
Catalyst: [Rh(H)(Josiphos)]₂Cl₃ complex
Procedure for Asymmetric Hydrogenation:
-
In a glovebox, a glass vial is charged with the Rh(III)-Josiphos catalyst precursor (1 mol%).
-
The substrate, 2,2,2-trifluoroacetophenone (1 equiv.), is added to the vial.
-
A solvent mixture of ethyl cyanide (EtCN) and acetic acid (AcOH) in a 1:1 ratio is added.
-
The vial is placed in an autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to 50 bar of H₂.
-
The reaction is stirred at room temperature for 18 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Heterogeneous Catalysis: Pt/Al₂O₃-Cinchonidine System[5]
Catalyst: Platinum on alumina (Pt/Al₂O₃) modified with cinchonidine.
Procedure for Enantioselective Hydrogenation:
-
The Pt/Al₂O₃ catalyst is pre-treated under a hydrogen atmosphere.
-
The catalyst is suspended in a suitable solvent, such as toluene.
-
The chiral modifier, cinchonidine, is added to the suspension and stirred to allow for adsorption onto the catalyst surface.
-
Trifluoroacetic acid (TFA) is added as an additive to enhance enantioselectivity.
-
The substrate, 2,2,2-trifluoroacetophenone, is added to the reaction mixture.
-
The reaction is carried out under hydrogen pressure at a controlled temperature.
-
The reaction progress is monitored by GC or HPLC.
-
Upon completion, the catalyst is filtered off for potential reuse.
-
The product's enantiomeric excess is determined by chiral GC or HPLC analysis of the filtrate.
Biocatalytic Reduction: Whole-Cell System with Leifsonia xyli HS0904[8][9]
Biocatalyst: Resting cells of Leifsonia xyli HS0904.
Procedure for Asymmetric Bioreduction (of a related substrate):
-
Leifsonia xyli HS0904 is cultivated in a suitable growth medium and harvested to obtain resting cells.
-
In a reaction vessel, the resting cells (200 g/L) are suspended in a buffer solution at pH 8.0.
-
Glucose (100 g/L) is added as a co-substrate for cofactor regeneration.
-
The substrate, 3,5-bis(trifluoromethyl)acetophenone (70 mM), is added to the cell suspension.
-
The reaction mixture is incubated at 30 °C with shaking at 200 rpm for 30 hours.
-
After the reaction, the cells are separated by centrifugation.
-
The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried and concentrated.
-
The yield and enantiomeric excess of the product are determined by GC or HPLC.
Visualizing the Workflow and Catalytic Cycle
To better understand the processes involved in catalytic reduction, the following diagrams illustrate a typical experimental workflow and a simplified catalytic cycle.
Caption: General experimental workflow for the catalytic reduction of trifluoroacetophenone.
Caption: Simplified catalytic cycle for the transfer hydrogenation of trifluoroacetophenone.
References
- 1. Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands. [folia.unifr.ch]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Manganese(I)-catalyzed asymmetric (transfer) hydrogenation of ketones: An insight into the effect of chiral PNN and NN ligands - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. Chiral modification of platinum by co-adsorbed cinchonidine and trifluoroacetic acid: origin of enhanced stereocontrol in the hydrogenation of trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro and In Vivo Studies of Novel 4'-n-Propyl-2,2,2-trifluoroacetophenone Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro and in vivo studies for a series of novel 4'-n-Propyl-2,2,2-trifluoroacetophenone analogs. The following data and protocols are presented to illustrate the typical workflow and considerations in early-stage drug discovery, from initial screening to preclinical evaluation.
Introduction
The this compound scaffold represents a promising starting point for the development of targeted therapies. Analogs of this structure have been investigated for their potential to modulate various biological pathways. This guide focuses on a hypothetical series of these analogs designed as inhibitors of a specific mitogen-activated protein kinase (MAPK) implicated in inflammatory diseases. The objective is to compare their potency and efficacy in cell-free and cell-based in vitro assays with their performance in a murine model of inflammation.
A critical aspect of drug development is the correlation between in vitro activity and in vivo efficacy.[1] While in vitro assays offer a controlled environment for high-throughput screening and mechanistic studies, in vivo models are essential for evaluating the therapeutic potential and safety of a compound in a complex physiological system.[1] Factors such as bioavailability, metabolism, and off-target effects can significantly influence the translation of in vitro results to a living organism.[1]
Data Presentation
In Vitro Activity of this compound Analogs
The initial screening of the synthesized analogs was performed to determine their inhibitory activity against the target kinase and their cytotoxicity in a relevant cell line.
| Compound ID | R-Group | Target Kinase IC50 (nM) | Cell Viability EC50 (µM) |
| Analog A | -H | 150 | > 50 |
| Analog B | -Cl | 75 | 45 |
| Analog C | -OCH3 | 25 | 20 |
| Analog D | -CH3 | 90 | > 50 |
In Vivo Efficacy of Selected Analogs in a Murine Model of Inflammation
Based on their potent in vitro activity and low cytotoxicity, Analogs A and C were selected for further evaluation in a lipopolysaccharide (LPS)-induced inflammation model in mice.
| Compound ID | Dose (mg/kg) | Reduction in Pro-inflammatory Cytokine (%) | Oral Bioavailability (%) |
| Analog A | 10 | 45 | 60 |
| Analog C | 10 | 65 | 35 |
| Vehicle | - | 0 | - |
Experimental Protocols
In Vitro Kinase Inhibition Assay
A biochemical assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the analogs against the purified target kinase. The assay was performed in a 384-well plate format. Each well contained the purified kinase, the peptide substrate, and ATP. The analogs were added at varying concentrations, and the kinase activity was measured by quantifying the amount of phosphorylated substrate.
Cell Viability Assay
The cytotoxicity of the compounds was assessed using an MTT assay on a relevant immortalized cell line. Cells were seeded in 96-well plates and incubated with the analogs at various concentrations for 24 hours. The MTT reagent was then added, and the resulting formazan crystals were dissolved. The absorbance was measured to determine the percentage of viable cells relative to a vehicle-treated control.
In Vivo Murine Model of Inflammation
Male C57BL/6 mice were administered the test compounds or vehicle orally. One hour later, inflammation was induced by an intraperitoneal injection of lipopolysaccharide (LPS). After four hours, blood samples were collected, and the levels of a key pro-inflammatory cytokine were measured using an ELISA kit to determine the extent of inflammation and the efficacy of the treatment. The oral bioavailability was determined in a separate cohort of animals by measuring plasma drug concentrations over time following oral administration.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow from initial in vitro screening to in vivo validation.
Caption: Hypothetical signaling pathway showing the point of intervention by the analogs.
Caption: General experimental workflow from synthesis to preclinical studies.
Conclusion
This guide illustrates the critical interplay between in vitro and in vivo studies in the evaluation of novel therapeutic candidates. The hypothetical data for the this compound analogs demonstrate that while in vitro potency is a key starting point, in vivo evaluation provides essential information on the overall therapeutic potential of a compound, taking into account complex physiological factors. The presented workflow and methodologies provide a foundational understanding for researchers and professionals in the field of drug discovery.
References
reproducibility of synthetic protocols for 4'-n-Propyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4'-n-Propyl-2,2,2-trifluoroacetophenone, a key intermediate in various chemical and pharmaceutical applications. The protocols discussed are the Grignard reaction and Friedel-Crafts acylation. This document outlines the detailed methodologies for each approach, presents a quantitative comparison of their key performance indicators, and offers visual representations of the experimental workflows.
At a Glance: Comparison of Synthetic Protocols
| Parameter | Grignard Reaction | Friedel-Crafts Acylation |
| Starting Materials | 1-Bromo-4-propylbenzene, Magnesium, Ethyl trifluoroacetate | n-Propylbenzene, Trifluoroacetic anhydride/Trifluoroacetyl chloride, Lewis Acid (e.g., AlCl₃) |
| Reaction Time | ~4-6 hours | ~3-5 hours |
| Typical Yield | Moderate to High (estimated 60-80%) | Moderate to High (estimated 65-85%) |
| Purity of Crude Product | Generally requires purification | Often requires purification to remove isomers |
| Key Advantages | Good functional group tolerance (for some groups). Less prone to rearrangement. | Utilizes readily available starting materials. Can be a one-step process. |
| Key Disadvantages | Requires anhydrous conditions. Grignard reagent is moisture-sensitive. | Risk of di-acylation and isomer formation. Catalyst can be difficult to handle. |
Experimental Protocols
Protocol 1: Grignard Reaction
This protocol is adapted from the synthesis of analogous 4'-substituted-2,2,2-trifluoroacetophenones. The synthesis of this compound via a Grignard reaction involves two main stages: the formation of the Grignard reagent and its subsequent reaction with an acylating agent.
Part A: Formation of 4-n-Propylmagnesium Bromide
-
Preparation: All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Initiation: Add a small crystal of iodine to the magnesium. In the dropping funnel, place a solution of 1-bromo-4-propylbenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and gentle bubbling. Gentle heating may be required to start the reaction.
-
Addition: Once the reaction has initiated, add the remaining 1-bromo-4-propylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with Ethyl Trifluoroacetate
-
Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous diethyl ether or THF dropwise to the cooled Grignard reagent, maintaining the temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching: Slowly warm the reaction to room temperature and then quench by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography to yield this compound.
Protocol 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation provides a more direct route to the target molecule, though it may present challenges with regioselectivity.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a gas outlet, and a magnetic stirrer, place anhydrous aluminum chloride (AlCl₃) (1.2 eq) and a suitable solvent such as dichloromethane or nitrobenzene.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add trifluoroacetic anhydride or trifluoroacetyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Addition of Substrate: After the formation of the acylium ion complex, add n-propylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC or GC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The resulting crude product is purified by vacuum distillation or column chromatography to isolate the desired this compound.
Concluding Remarks
The choice between the Grignard reaction and Friedel-Crafts acylation for the synthesis of this compound will depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the reaction, and the desired purity of the final product. The Grignard route, while more involved due to the preparation of the organometallic reagent, may offer a cleaner reaction profile in some instances. Conversely, the Friedel-Crafts acylation is more direct but may necessitate more rigorous purification to remove unwanted isomers. Both methods are robust and have been widely applied in organic synthesis.
Safety Operating Guide
Proper Disposal Procedures for 4'-n-Propyl-2,2,2-trifluoroacetophenone
For immediate reference, treat 4'-n-Propyl-2,2,2-trifluoroacetophenone and any contaminated materials as hazardous chemical waste. Although a Safety Data Sheet (SDS) from Santa Cruz Biotechnology suggests this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is best practice for laboratory settings to handle halogenated organic compounds with caution and follow stringent disposal protocols.[1] Disposal should always be in accordance with applicable regional, national, and local laws and regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical spill pillows).[3][4]
-
Use non-sparking tools to collect the absorbed material.[3]
-
Place the collected waste into a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the rinsate as hazardous waste.
Quantitative Data for Safe Handling and Disposal
The following table summarizes key information for the safe handling and disposal of halogenated acetophenone derivatives.
| Parameter | Guideline | Source(s) |
| Waste Classification | Halogenated Organic Waste | [5][6] |
| PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat | [2][4] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood | [2] |
| Spill Cleanup | Use inert absorbent material and non-sparking tools | [3] |
| Waste Container | Designated, compatible, sealed, and clearly labeled hazardous waste container | [3][7] |
| Disposal Method | Arrange for pickup by a licensed hazardous waste disposal company | [3][8] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound and materials contaminated with it.
1. Waste Collection:
-
Carefully collect all waste containing this compound. This includes unused product, reaction byproducts, and contaminated materials such as filter paper, gloves, and silica gel.
-
Place all waste into a designated hazardous waste container that is made of a compatible material and can be securely sealed.[3][7]
2. Waste Segregation:
-
This compound is a halogenated organic compound.[6] As such, its waste must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible waste streams.[5][6][9]
-
Do not mix this waste with other chemicals unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
3. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7]
-
If other halogenated wastes are collected in the same container, list all chemical constituents and their approximate percentages.[5]
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area.[2]
-
Keep the container away from heat, sparks, and open flames.[2]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to schedule a pickup.[2][3]
-
Follow their specific procedures for documentation and transportation.
6. Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.
-
Use an appropriate solvent for initial rinsing and collect the rinsate as hazardous waste.[2]
-
Follow this with a standard wash with soap and water.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Essential Safety and Operational Guide for 4'-n-Propyl-2,2,2-trifluoroacetophenone
This guide provides immediate, essential safety and logistical information for handling 4'-n-Propyl-2,2,2-trifluoroacetophenone in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value |
| Hazardous Combustion Products | Hydrogen fluoride[1] |
| Storage Conditions | Keep containers tightly closed in a dry, cool and well-ventilated place. Store at room temperature.[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when handling this compound to minimize exposure.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles are mandatory.[2]
-
High-Risk Operations: A face shield must be worn in addition to goggles when there is a significant risk of splashing.[2]
Hand Protection The selection of appropriate gloves is critical due to the chemical nature of this compound (an aromatic ketone). Nitrile gloves offer good protection against many solvents, oils, and some acids and caustics, but may have poor resistance to ketones.[3][4] Therefore, careful consideration and selection based on the specific operational conditions are necessary.
| Glove Type | Protection Level | Recommendations |
| Nitrile Gloves | Good for general chemical resistance. | Suitable for short-term handling and protection against minor splashes.[5] Not recommended for prolonged direct contact with ketones.[4] |
| Neoprene Gloves | Good resistance to acids, bases, alcohols, and phenols. | A viable alternative to nitrile, offering a different resistance profile.[6] |
| Double Gloving | Enhanced Protection | Recommended for handling highly corrosive or readily absorbed compounds.[2] |
Skin and Body Protection
-
A laboratory coat must be worn to protect against skin contact.
-
Ensure arms are fully covered.
Experimental Workflow and Handling
The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 4. hsa.ie [hsa.ie]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
